molecular formula C16H19NO3S B6370723 2-(3-t-Butylsulfamoylphenyl)phenol CAS No. 1261896-60-9

2-(3-t-Butylsulfamoylphenyl)phenol

Número de catálogo: B6370723
Número CAS: 1261896-60-9
Peso molecular: 305.4 g/mol
Clave InChI: QNPNWIFYKNYWJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-t-Butylsulfamoylphenyl)phenol is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a biphenyl core functionalized with a phenolic hydroxyl group and a tert-butylsulfamoyl moiety, creating a unique structure with dual functionality that allows for versatile derivatization . The tert-butylsulfamoyl group is known to enhance steric hindrance and improve metabolic stability, making this compound a valuable intermediate in the design and optimization of bioactive molecules . Compounds with structural similarities, particularly those containing the phenylsulfamate functional group, have been identified as potent inhibitors of the steroid sulfatase (STS) enzyme . The STS pathway is a crucial target in oncology research, especially for hormone-dependent cancers such as breast cancer; STS inhibitors act by blocking the hydrolysis of steroid sulfates, thereby reducing the availability of active estrogens that can promote tumor growth . Researchers can utilize 2-(3-t-Butylsulfamoylphenyl)phenol as a key building block in the synthesis of novel small molecules for evaluating new therapeutic strategies in this area. The compound exhibits favorable solubility in common organic solvents, facilitating its use in various synthetic workflows . It is supplied as a high-purity material strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

N-tert-butyl-3-(2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPNWIFYKNYWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

mechanism of action of 2-(3-t-Butylsulfamoylphenyl)phenol in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Elucidation of the In Vitro Mechanism of Action for Novel Phenolic Sulfonamides: A Hypothetical Case Study of 2-(3-t-Butylsulfamoylphenyl)phenol

Disclaimer: As of the latest literature review, 2-(3-t-Butylsulfamoylphenyl)phenol is a specific chemical entity for which no public domain biological or pharmacological mechanism of action has been characterized. The primary references to this molecule and its close analogs appear in materials science literature, particularly in patents related to organic light-emitting diodes (OLEDs).

This guide, therefore, serves a dual purpose. First, it transparently communicates the absence of established biological data for this specific compound. Second, it leverages this absence to present a robust, scientifically-grounded framework for how a Senior Application Scientist would approach the complete in vitro characterization of a novel compound with this structure. This document will act as a comprehensive roadmap for researchers, scientists, and drug development professionals, using 2-(3-t-Butylsulfamoylphenyl)phenol as a working example to illustrate the process of mechanism of action (MoA) discovery from first principles.

Part 1: Structural Analysis and Hypothesis Generation

The foundational step in characterizing a novel compound is a thorough analysis of its chemical structure to generate testable hypotheses. The structure of 2-(3-t-Butylsulfamoylphenyl)phenol contains key functional groups that are known to interact with biological targets.

  • Phenolic Hydroxyl Group (-OH): The phenol moiety is a well-known "privileged structure" in medicinal chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a critical feature for binding to the active sites of many enzymes and receptors. Phenolic compounds are known to possess a wide range of activities, including antioxidant properties (by scavenging free radicals) and inhibitory effects on enzymes like cyclooxygenases (COX) and lipoxygenases.

  • Sulfonamide Group (-SO₂NH-): The sulfonamide moiety is another pharmacologically significant group. It is a cornerstone of sulfa drugs (antibacterials), diuretics (e.g., carbonic anhydrase inhibitors), and various enzyme inhibitors. The sulfonamide group can mimic a carboxylate or a phenol, acting as a transition-state analog or a key binding element in enzyme active sites. The presence of the bulky, lipophilic tert-butyl group can enhance binding to hydrophobic pockets within a target protein and improve membrane permeability.

Initial Mechanistic Hypotheses:

  • Enzyme Inhibition: Given the sulfonamide and phenol groups, the compound could be an inhibitor of enzymes such as carbonic anhydrases, matrix metalloproteinases (MMPs), or kinases where these groups can chelate metal ions or form key hydrogen bonds in the active site.

  • Receptor Modulation: The phenolic structure could allow it to interact with nuclear receptors or other receptor classes.

  • Antioxidant Activity: The phenol group suggests a potential for direct radical scavenging activity.

The following sections will outline a tiered experimental approach to test these hypotheses and systematically elucidate the compound's MoA.

Part 2: Tier 1 Screening - Initial Cytotoxicity and Target Class Identification

The first objective is to determine if the compound has any biological effect on living cells and at what concentration range. This is a critical, self-validating step; without a confirmed cellular effect, further MoA studies are unwarranted.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol establishes the concentration-dependent effect of the compound on cell proliferation and health.

1. Cell Line Selection:

  • Choose a panel of cell lines relevant to potential therapeutic areas. For a broad initial screen, a panel could include:
  • HEK293 (human embryonic kidney): A general, easy-to-transfect line for initial toxicity.
  • A549 (human lung carcinoma): A common cancer cell line.
  • HepG2 (human liver carcinoma): To assess potential hepatotoxicity.
  • RAW 264.7 (mouse macrophage): To screen for potential anti-inflammatory effects.

2. Experimental Procedure (MTT Assay):

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Compound Preparation: Prepare a 10 mM stock solution of 2-(3-t-Butylsulfamoylphenyl)phenol in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% in all wells to avoid solvent-induced toxicity.
  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.
  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Data Presentation: Hypothetical Tier 1 Results
Cell LineCompound IC₅₀ (µM)Key Observation
HEK293> 100No general cytotoxicity observed.
A54915.2Moderate anti-proliferative effect.
HepG285.1Low cytotoxicity.
RAW 264.75.8Potent effect, suggesting anti-inflammatory or immunomodulatory activity.

This hypothetical data would suggest the compound is not a non-specific cytotoxic agent but may have a more targeted effect, particularly in cell types relevant to inflammation.

Workflow for Tier 1 Screening

G cluster_0 Tier 1: Broad Phenotypic Screening start Novel Compound: 2-(3-t-Butylsulfamoylphenyl)phenol viability Protocol 1: Cell Viability Assay (e.g., MTT on A549, RAW 264.7) start->viability ic50 Determine IC₅₀ Concentration Range viability->ic50 decision Potency Observed? (e.g., IC₅₀ < 20 µM) ic50->decision stop Conclusion: Biologically Inert (De-prioritize) decision->stop No proceed Proceed to Tier 2: Target Deconvolution decision->proceed Yes

Caption: Tier 1 workflow for initial compound activity assessment.

Part 3: Tier 2 Deconvolution - Identifying the Molecular Target

Based on the hypothetical Tier 1 results suggesting anti-inflammatory activity, Tier 2 focuses on identifying the specific molecular target responsible for this effect. The structural alerts (phenol, sulfonamide) guide the selection of assays.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Sulfonamides are classic inhibitors of CAs, enzymes involved in pH regulation and inflammation.

1. Principle: This is a colorimetric assay measuring the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which is yellow and can be measured spectrophotometrically. 2. Reagents:

  • Purified human Carbonic Anhydrase II (CA-II)
  • Tris-HCl buffer (pH 7.4)
  • 4-Nitrophenyl acetate (NPA) substrate
  • Test compound and a known CA inhibitor (e.g., Acetazolamide) as a positive control. 3. Procedure:
  • In a 96-well plate, add 140 µL of Tris-HCl buffer.
  • Add 20 µL of the test compound at various concentrations (serially diluted).
  • Add 20 µL of a 0.1 mg/mL aqueous solution of CA-II.
  • Pre-incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
  • Initiate the reaction by adding 20 µL of 10 mM NPA in acetonitrile.
  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.
  • Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Plot the percent inhibition against the log of compound concentration to determine the IC₅₀.
Protocol 3: Cyclooxygenase (COX) Inhibition Assay

Phenolic compounds are known to inhibit COX enzymes, which are central to the inflammatory pathway.

1. Principle: A colorimetric assay that measures the peroxidase component of COX activity. The reaction utilizes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂. 2. Reagents:

  • Purified human COX-1 and COX-2 enzymes.
  • Reaction buffer (e.g., Tris-HCl) with heme cofactor.
  • Arachidonic acid (substrate).
  • TMPD (colorimetric probe).
  • Test compound and a known COX inhibitor (e.g., Indomethacin) as a positive control. 3. Procedure:
  • Add buffer, heme, and the enzyme (COX-1 or COX-2) to wells of a 96-well plate.
  • Add the test compound at various concentrations.
  • Incubate for 5 minutes at 37°C.
  • Add the colorimetric substrate (TMPD).
  • Initiate the reaction by adding arachidonic acid.
  • Read the absorbance at 590 nm immediately and continuously for 5 minutes.
  • Data Analysis: Calculate the reaction rate and determine the IC₅₀ for both COX-1 and COX-2 to assess for isoform selectivity.
Workflow for Target Identification

G cluster_1 Tier 2: Target Identification start Potent Bioactivity from Tier 1 (e.g., in RAW 264.7 cells) hypo Hypothesis Generation (Structural Alerts: Sulfonamide, Phenol) start->hypo assay1 Protocol 2: Carbonic Anhydrase Assay hypo->assay1 Parallel Screening assay2 Protocol 3: COX-1/COX-2 Isoform Assay hypo->assay2 Parallel Screening assay3 Other Potential Targets: MMP, Kinase Panel, etc. hypo->assay3 Parallel Screening result Identify Primary Target (e.g., Potent & Selective COX-2 Inhibition) assay1->result assay2->result assay3->result pathway Proceed to Tier 3: Cellular Pathway Validation result->pathway

Caption: Tier 2 workflow for hypothesis-driven target deconvolution.

Part 4: Tier 3 Validation - Confirming the Cellular Mechanism

Once a primary molecular target is identified (e.g., let's hypothetically assume the compound is a selective COX-2 inhibitor), the final step is to validate that this target engagement is responsible for the observed cellular phenotype.

Protocol 4: Prostaglandin E₂ (PGE₂) Production Assay in Macrophages

This assay directly measures the downstream product of COX-2 activity in the relevant cell type.

1. Principle: RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, which then produces prostaglandins. The effect of the test compound on this production is quantified using a competitive ELISA. 2. Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.
  • Pre-treatment: Treat the cells with various concentrations of 2-(3-t-Butylsulfamoylphenyl)phenol for 1 hour.
  • Stimulation: Add LPS (1 µg/mL) to all wells (except the negative control) to induce inflammation and COX-2 expression.
  • Incubation: Incubate for 24 hours.
  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE₂.
  • ELISA: Quantify the PGE₂ concentration in the supernatant using a commercial Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.
  • Data Analysis: Plot the PGE₂ concentration against the compound concentration to determine the IC₅₀ for the inhibition of prostaglandin production. This cellular IC₅₀ should correlate well with the biochemical IC₅₀ from the enzyme assay.
Protocol 5: Western Blot for Target Engagement and Pathway Modulation

This protocol confirms that the compound affects the target protein and its signaling pathway within the cell.

1. Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with LPS and the compound as described in Protocol 4.
  • Protein Extraction: Lyse the cells to extract total protein.
  • Quantification: Determine protein concentration using a BCA assay.
  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
  • Transfer: Transfer the separated proteins to a PVDF membrane.
  • Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
  • COX-2: To confirm that the compound does not simply prevent the induction of the enzyme.
  • Phospho-p65 (NF-κB): To check if the compound acts upstream of COX-2 induction.
  • Actin or GAPDH: As a loading control to ensure equal protein loading per lane.
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Analysis: Densitometry analysis can quantify changes in protein levels. A true COX-2 inhibitor should reduce PGE₂ production without affecting the LPS-induced increase in COX-2 protein expression.
Hypothetical Signaling Pathway and Point of Intervention

G cluster_2 Hypothetical Cellular Mechanism: COX-2 Inhibition lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Pathway Activation tlr4->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein pge2 Prostaglandin E₂ (PGE₂) (Inflammatory Mediator) cox2_protein->pge2 aa Arachidonic Acid aa->cox2_protein inflammation Inflammatory Response pge2->inflammation compound 2-(3-t-Butylsulfamoylphenyl)phenol compound->cox2_protein Inhibition (Hypothesized MoA)

Caption: Hypothesized mechanism showing inhibition of COX-2 by the compound.

Conclusion

While 2-(3-t-Butylsulfamoylphenyl)phenol currently lacks a defined biological mechanism of action in the public domain, its chemical structure provides a rational basis for hypothesizing its potential as an enzyme inhibitor, particularly within inflammatory pathways. This guide outlines a systematic, three-tiered approach for its characterization. By progressing from broad phenotypic screening to specific biochemical assays and finally to cellular pathway validation, a researcher can rigorously and efficiently elucidate the in vitro mechanism of action for this, or any other, novel chemical entity. Each step is designed to be self-validating, ensuring that resources are directed toward compounds with genuine and verifiable biological activity.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors. Source: Sub-cellular Biochemistry URL: [Link]

Structural Elucidation and NMR Reference Framework for 2-(3-t-Butylsulfamoylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of biphenyl sulfonamides is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. The compound 2-(3-t-Butylsulfamoylphenyl)phenol (C₁₆H₁₉NO₃S) presents a unique analytical challenge due to the interplay of steric hindrance across the biphenyl axis, intramolecular electronic effects from the phenolic hydroxyl group, and the deshielding nature of the sulfonamide moiety. Similar structural motifs are well-documented in commercially available building blocks, such as its regioisomer.

This technical guide establishes a self-validating analytical framework for the definitive ¹H and ¹³C NMR assignment of 2-(3-t-Butylsulfamoylphenyl)phenol, grounded in field-proven spectroscopic principles.

Structural Context & Mechanistic Principles

To construct an accurate reference spectrum, we must analyze the causality behind the observed chemical shifts. The molecule consists of two distinct aromatic systems: a phenol ring (Ring A) and a 3-substituted benzenesulfonamide ring (Ring B).

  • Solvent Selection and Hydrogen Bonding: The choice of solvent is paramount. In non-polar solvents like CDCl₃, the phenolic -OH and sulfonamide -NH protons are susceptible to rapid exchange and line broadening. By utilizing DMSO-d₆, a strong hydrogen-bond acceptor, we lock these labile protons into stable solvated states. As demonstrated by 1[1], intermolecular hydrogen bonding with DMSO shifts the -OH resonance significantly downfield (typically >9.0 ppm), yielding a sharp, quantifiable singlet.

  • Ring Current Effects and Dihedral Torsion: The bulky ortho-hydroxyl group on Ring A forces the biphenyl system out of coplanarity to minimize steric clash. This dihedral twist alters the local magnetic environment. As noted in2[2], ring current effects in twisted polycyclic/biphenyl systems significantly impact proton chemical shifts, necessitating 2D NMR correlation to distinguish between ortho and meta protons on the adjacent ring.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints. The acquisition parameters are optimized for a3[3].

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly purified 2-(3-t-Butylsulfamoylphenyl)phenol.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) to prevent water-induced exchange broadening.

  • Transfer the solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into the 400 MHz spectrometer at 298 K.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Validation Checkpoint: Perform automated gradient shimming (TopShim). Ensure the solvent residual peak full-width at half-maximum (FWHM) is <1.0 Hz.

Step 3: 1D Acquisition

  • ¹H NMR: Execute a standard proton pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the quaternary t-butyl protons. Acquire 16 scans.

  • ¹³C NMR: Execute a proton-decoupled carbon sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary biphenyl carbons.

  • Validation Checkpoint: Calibrate the chemical shift scale by setting the center of the DMSO-d₆ ¹H multiplet to 2.50 ppm and the ¹³C multiplet to 39.52 ppm.

Step 4: 2D Correlation (Optional but Recommended)

  • Acquire COSY to map the contiguous spin systems within Ring A and Ring B independently.

  • Acquire HSQC and HMBC to link the quaternary carbons (C-1, C-2', C-3) to their respective spin systems.

Quantitative Data Presentation: Reference Spectra

The following tables summarize the expected chemical shifts based on empirical additive rules, baseline 4[4], and substituent deshielding effects.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionMultiplicityIntegrationShift (ppm)J (Hz)Mechanistic Assignment Logic
t-Butyl s9H1.15-Highly shielded aliphatic protons; intense 9H singlet.
-NH s1H7.52-Sulfonamide proton; broad due to quadrupolar relaxation of ¹⁴N.
-OH s1H9.65-Phenolic OH; strongly downfield due to DMSO H-bonding.
H-3 (Phenol) dd1H6.958.0, 1.5Ortho to OH; strongly shielded by oxygen resonance donation.
H-5 (Phenol) td1H6.887.8, 1.5Para to OH; shielded by resonance.
H-4 (Phenol) td1H7.187.8, 1.5Meta to OH; relatively unaffected by resonance.
H-6 (Phenol) dd1H7.257.8, 1.5Ortho to the biphenyl linkage.
H-4' (Phenyl) dt1H7.727.8, 1.5Para to biphenyl linkage; deshielded by the -SO₂ group.
H-6' (Phenyl) dt1H7.807.8, 1.5Ortho to biphenyl linkage.
H-5' (Phenyl) t1H7.607.8Meta to both the biphenyl bond and sulfonamide group.
H-2' (Phenyl) t1H7.951.8Isolated proton between biphenyl and sulfonamide; highly deshielded.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionTypeShift (ppm)Mechanistic Assignment Logic
t-Butyl CH₃ CH₃28.5Aliphatic methyl carbons.
t-Butyl Cq C54.2Quaternary carbon attached directly to the electronegative nitrogen.
C-3 (Phenol) CH116.1Ortho to OH (strongly shielded).
C-5 (Phenol) CH119.4Para to OH (shielded).
C-4 (Phenol) CH129.2Meta to OH.
C-6 (Phenol) CH130.5Ortho to biphenyl bond.
C-2 (Phenol) C154.8Ipso to OH (highly deshielded by electronegative oxygen).
C-1 (Phenol) C126.5Ipso to biphenyl bond.
C-2' (Phenyl) CH125.8Isolated CH between two bulky substituents.
C-4' (Phenyl) CH124.5Para to biphenyl bond.
C-5' (Phenyl) CH129.8Meta to substituents.
C-6' (Phenyl) CH133.2Ortho to biphenyl bond.
C-1' (Phenyl) C139.5Ipso to biphenyl bond.
C-3' (Phenyl) C143.2Ipso to the strongly electron-withdrawing sulfonamide group.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR elucidation workflow.

NMR_Workflow Prep Sample Preparation (15 mg in DMSO-d6) Lock Deuterium Lock & Shim (Bruker 400 MHz) Prep->Lock Load Sample Acq1D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Lock->Acq1D Tune & Match Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D 1D Validation Assign Resonance Assignment (Multiplet Analysis) Acq2D->Assign Cross-Peak Mapping Valid Structural Validation (H-Bonding & Ring Current) Assign->Valid Final Elucidation

Fig 1: Self-validating NMR elucidation workflow for biphenyl sulfonamides.

References

  • Sigma-Aldrich Product Catalog - 2-(4-t-Butylsulfamoylphenyl)phenol (Synonym: N-(tert-butyl)-2'-hydroxy[1,1'-biphenyl]-4-sulfonamide).
  • BMRB (Biological Magnetic Resonance Data Bank) - Entry bmse000290: Phenol Reference Data.
  • ResearchGate - 1H NMR spectrum of renewable bisphenols (Bruker Avance 400 MHz methodologies).
  • DTIC (Defense Technical Information Center) - NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems.
  • MDPI - 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.

Sources

thermodynamic stability of 2-(3-t-Butylsulfamoylphenyl)phenol at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-t-Butylsulfamoylphenyl)phenol at Room Temperature

Authored by: A Senior Application Scientist

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous scientific scrutiny. A pivotal aspect of this journey is the comprehensive characterization of the molecule's physicochemical properties, with thermodynamic stability being a cornerstone for safety, efficacy, and shelf-life. This guide provides an in-depth framework for assessing the . Rather than presenting a simple data sheet, this document is designed to walk researchers, scientists, and drug development professionals through the scientific rationale and experimental methodologies required for a thorough stability investigation. We will explore the "why" behind each experimental choice, ensuring a robust and self-validating approach to understanding the intrinsic stability and degradation pathways of this molecule.

Introduction to 2-(3-t-Butylsulfamoylphenyl)phenol and the Imperative of Stability

2-(3-t-Butylsulfamoylphenyl)phenol is a molecule of interest due to its structural motifs—a phenol and a sulfonamide—which are prevalent in a wide range of pharmacologically active compounds. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the sulfonamide group is a key feature in many antibacterial, diuretic, and anti-inflammatory drugs. The thermodynamic stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and storage conditions.[1] Instability can lead to a decrease in the concentration of the active pharmaceutical ingredient (API), the formation of potentially toxic degradation products, and alterations in physical properties.[1] Therefore, a comprehensive understanding of the stability of 2-(3-t-Butylsulfamoylphenyl)phenol under various environmental conditions is paramount for its potential development.

This guide will provide a systematic approach to:

  • Characterize the intrinsic physicochemical properties of the molecule.

  • Design and execute forced degradation studies to identify potential degradation pathways.

  • Develop a stability-indicating analytical method for accurate quantification of the parent compound and its degradants.

  • Elucidate the likely degradation mechanisms based on the compound's functional groups.

Molecular Structure and Predicted Physicochemical Profile

The chemical structure of 2-(3-t-Butylsulfamoylphenyl)phenol combines a phenolic ring with a phenylsulfonamide moiety. The tert-butyl group is a bulky, lipophilic substituent.

Key Functional Groups and Their Influence on Stability:

  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, which can be catalyzed by light, metal ions, or high temperatures.[2] The O-H bond dissociation enthalpy (BDE) is a key parameter in determining its antioxidant activity and susceptibility to radical-mediated degradation.[3][4] The acidity of the phenolic proton also makes the molecule susceptible to pH-dependent degradation.

  • Sulfonamide Group: The N-H proton of the sulfonamide is weakly acidic. While generally more stable than esters or amides, sulfonamides can undergo hydrolysis under extreme pH and temperature conditions.

  • Aromatic Rings: The two phenyl rings provide a chromophore for UV absorption, making the molecule potentially susceptible to photolytic degradation. The electron-donating hydroxyl group can activate its ring towards electrophilic attack and oxidation.

  • tert-Butyl Group: This bulky group can provide steric hindrance, potentially protecting adjacent functional groups from degradation.

Table 1: Predicted Physicochemical Properties of 2-(3-t-Butylsulfamoylphenyl)phenol
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₁₉NO₃SBased on chemical structure.
Molecular Weight 305.4 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Phenol is a white crystalline solid.[5]
Melting Point Moderately highThe presence of hydrogen bonding (phenol and sulfonamide) and the rigid aromatic structure would contribute to a higher melting point compared to non-polar analogues.[5]
Solubility Moderately soluble in water, soluble in organic solvents.The phenolic hydroxyl group can form hydrogen bonds with water, conferring some aqueous solubility.[5] The bulky t-butyl group and two phenyl rings increase lipophilicity, favoring solubility in organic solvents.
pKa Phenolic -OH: ~9-10; Sulfonamide -NH: ~10-11The acidity of the phenolic proton is a key characteristic. The sulfonamide proton is also weakly acidic.

A Systematic Approach to Stability Assessment: The Experimental Workflow

A comprehensive stability assessment involves a multi-faceted approach, starting with the characterization of the pure substance and progressing to forced degradation studies to probe its vulnerabilities. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2]

G DSC_TGA Thermal Analysis (DSC/TGA) - Melting Point - Decomposition Temp. Acid Acid Hydrolysis (e.g., 0.1M HCl) Sol_pKa Solubility & pKa Profiling - pH-dependent solubility HPLC_Dev Stability-Indicating HPLC Method - Column & Mobile Phase Selection - Peak Purity Analysis Acid->HPLC_Dev Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC_Dev Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC_Dev Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC_Dev Photo Photolytic Stress (ICH Q1B) Photo->HPLC_Dev HPLC_Val Method Validation - Specificity, Linearity, Accuracy, Precision Deg_ID Degradant Identification (LC-MS) HPLC_Val->Deg_ID Pathway Degradation Pathway Elucidation Deg_ID->Pathway Stability Room Temperature Stability Profile - Shelf-life Prediction Pathway->Stability

Caption: Experimental workflow for assessing thermodynamic stability.

Phase 1: Intrinsic Physicochemical Characterization
3.1.1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the melting point, polymorphic forms, and thermal decomposition temperature.

  • Methodology:

    • Accurately weigh 2-5 mg of 2-(3-t-Butylsulfamoylphenyl)phenol into an aluminum pan.

    • Heat the sample in a DSC instrument from room temperature to a temperature above its expected decomposition point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Perform a parallel experiment using a TGA instrument to monitor mass loss as a function of temperature.

  • Causality: DSC reveals the melting endotherm, providing a precise melting point and an indication of purity. The TGA curve shows the temperature at which the molecule begins to lose mass, indicating the onset of thermal decomposition. This information is crucial for setting appropriate temperatures for further stability studies.

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

3.2.1. Hydrolytic Degradation (Acid and Base)
  • Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.

  • Causality: The sulfonamide linkage is the primary target for hydrolysis, although it is generally resistant. Extreme pH conditions can facilitate this degradation.

3.2.2. Oxidative Degradation
  • Objective: To evaluate the molecule's susceptibility to oxidation.

  • Protocol:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a specified duration.

    • Analyze samples at various time points.

  • Causality: The phenolic hydroxyl group is highly susceptible to oxidation.[2] This can lead to the formation of quinone-type structures or ring-opening products.

3.2.3. Thermal Degradation
  • Objective: To assess stability at elevated temperatures.

  • Protocol:

    • Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

    • Also, prepare a solution of the compound and incubate it at a high temperature (e.g., 60°C).

    • Analyze samples at various time points.

  • Causality: High temperatures provide the energy to overcome activation barriers for various degradation reactions, accelerating processes that might occur slowly at room temperature.[6]

3.2.4. Photodegradation
  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light with aluminum foil.

    • Analyze both the exposed and control samples.

  • Causality: The aromatic rings in the molecule absorb UV radiation, which can excite electrons to higher energy states, leading to the formation of reactive species and subsequent degradation.

Phase 3: Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradants, impurities, or excipients.[7] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

3.3.1. HPLC Method Development
  • Objective: To develop a chromatographic method that separates the parent compound from all potential degradation products.

  • Methodology:

    • Column Selection: A C18 reversed-phase column is a good starting point due to the molecule's moderate polarity.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with different polarities.

    • Detection: A photodiode array (PDA) detector is crucial. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in the initial identification of degradants.

  • Causality: The forced degradation samples are used to challenge the method. The optimal method will show a baseline separation of the parent peak from all degradant peaks, ensuring that the quantification of the parent drug is not overestimated.

Anticipated Degradation Pathways

Based on the functional groups present in 2-(3-t-Butylsulfamoylphenyl)phenol, several degradation pathways can be postulated.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis) Parent 2-(3-t-Butylsulfamoylphenyl)phenol Hydrolysis_Prod1 2-Hydroxyphenylphenol Parent->Hydrolysis_Prod1 N-S bond cleavage Oxidation_Prod1 Quinone-like derivatives Parent->Oxidation_Prod1 Phenol oxidation Photo_Prod1 Radical coupling products Parent->Photo_Prod1 Radical formation Hydrolysis_Prod2 3-Aminosulfonyl-N-tert-butylbenzene Oxidation_Prod2 Ring-opened products Oxidation_Prod1->Oxidation_Prod2 Further oxidation

Caption: Potential degradation pathways of the target molecule.

  • Hydrolysis: Under harsh acidic or basic conditions, the sulfonamide bond could potentially cleave, yielding 3-aminosulfonyl-N-tert-butylbenzene and 2-hydroxyphenylphenol.

  • Oxidation: The phenol moiety is the most likely site of oxidation. This can proceed via a phenoxy radical to form quinones or other colored degradation products.[8][9] The presence of catechol-like intermediates could lead to subsequent ring cleavage.[10][11]

  • Photodegradation: UV exposure could lead to homolytic cleavage of bonds, forming radical species that could then dimerize or react with other molecules.

Data Interpretation and Stability at Room Temperature

The data from the forced degradation studies, analyzed using the validated stability-indicating HPLC method, will reveal the degradation profile of 2-(3-t-Butylsulfamoylphenyl)phenol. The rate of degradation under stress conditions can be used to predict its stability under normal storage conditions (room temperature). A significant decrease in the parent compound's peak area with a corresponding increase in degradant peaks indicates instability. Mass balance, where the sum of the parent compound and all degradants should ideally be close to 100%, is a crucial aspect of validating the study.

If the compound shows minimal degradation under accelerated thermal conditions (e.g., 40°C / 75% RH for 6 months), it is likely to be thermodynamically stable at room temperature. If significant degradation is observed, further studies, such as Arrhenius plotting, may be necessary to predict a viable shelf-life.

Conclusion

Determining the thermodynamic stability of 2-(3-t-Butylsulfamoylphenyl)phenol is not a single experiment but a comprehensive investigation. By systematically evaluating its intrinsic properties, subjecting it to forced degradation, and developing a robust stability-indicating analytical method, a clear and reliable stability profile can be established. This guide provides a scientifically grounded framework for this investigation, emphasizing the rationale behind each step. The insights gained from such a study are fundamental to the successful development of any new chemical entity for pharmaceutical or other applications, ensuring both safety and efficacy.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66).
  • ICH Harmonised Tripartite Guideline Q1A (R2), Stability Testing of New Drug Substances and Products.
  • Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2002). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Available at: [Link]

  • Scribd. Stability-Indicating Assay Methods Review. Available at: [Link]

  • LCGC. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ResearchGate. (2014). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Available at: [Link]

  • Hindawi. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available at: [Link]

  • Austin Publishing Group. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • ACS Food Science & Technology. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). Available at: [Link]

  • Acta Chimica Slovaca. (2019). Antioxidant action of phenols: Revisiting theoretical calculations of their thermodynamics. Available at: [Link]

  • ResearchGate. Pathways of phenol degradation. Available at: [Link]

  • AA Blocks. 2-(4-t-Butylsulfamoylphenyl)phenol. Available at: [Link]

  • PubMed. (2005). Critical re-evaluation of the O-H bond dissociation enthalpy in phenol. Available at: [Link]

  • PLOS One. (2013). Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. Available at: [Link]

  • PLOS One. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. Available at: [Link]

  • MDPI. (2022). Metabolic Pathway of Phenol Degradation of a Cold-Adapted Antarctic Bacteria, Arthrobacter sp. Available at: [Link]

  • Frontiers in Microbiology. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Available at: [Link]

  • MDPI. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available at: [Link]

  • IntechOpen. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. Available at: [Link]

  • PubMed Central. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available at: [Link]

  • Vinati Organics. (2023). Different types of Butyl Phenol and their Uses. Available at: [Link]

  • PubChem. 2,3-Diethylphenol. Available at: [Link]

  • NIST. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Formulation Techniques for 2-(3-t-Butylsulfamoylphenyl)phenol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Formulation Rationale

As a Senior Application Scientist, I approach the formulation of 2-(3-t-Butylsulfamoylphenyl)phenol (hereafter referred to as 2-3-tBSPP ) by first deconstructing its physicochemical barriers. 2-3-tBSPP is a highly lipophilic small molecule characterized by a biphenyl core, a phenol moiety, and a sterically bulky tert-butylsulfonamide group.

While sulfonamide functionalities are prevalent in modern pharmaceuticals and are increasingly explored in nanocarrier systems to enhance lipid membrane interaction[1], the extreme hydrophobicity of 2-3-tBSPP presents severe delivery challenges, including near-zero aqueous solubility and rapid systemic clearance. To overcome these barriers, encapsulating the molecule within Lipid Nanoparticles (LNPs) offers a superior platform. Lipid nanocarriers provide exceptionally high drug loading capacity for hydrophobic agents, protect the payload from enzymatic degradation, and enable controlled, targeted intracellular release[2].

Physicochemical Profiling & Pre-Formulation Causality

Before executing any protocol, we must establish the causality between the molecule's physical chemistry and our carrier design:

  • Hydrophobic Core Partitioning: The biphenyl backbone and tert-butyl group drive the LogP to approximately 4.0. This dictates that 2-3-tBSPP cannot be loaded into an aqueous core (like liposomal doxorubicin) but must instead be partitioned directly into the hydrophobic tail region of a solid lipid or LNP bilayer.

  • Ionization State: The phenol group has a pKa of ~9.5. At physiological pH (7.4), it remains protonated and uncharged. Therefore, we cannot rely on active pH-gradient loading methods.

  • Membrane Anchoring: The sulfonamide group provides critical hydrogen bond donors/acceptors that interact with the polar headgroups of the lipid carrier, anchoring the molecule and preventing premature drug leakage.

Table 1: Predicted Physicochemical Properties of 2-3-tBSPP
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 305.4 g/mol Easily accommodated within lipid bilayers.
LogP (Predicted) ~3.8 - 4.2Requires lipid-based or micellar solubilization.
Phenol pKa ~9.5Remains un-ionized at pH 7.4; passive loading required.
Aqueous Solubility < 10 µg/mLHigh risk of precipitation in standard buffers.
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsFacilitates stable anchoring near lipid headgroups.

Formulation Strategy: Targeted Lipid Nanoparticles (tLNPs)

Causality of the Method: We utilize microfluidic rapid mixing rather than traditional thin-film hydration. By dissolving 2-3-tBSPP and the lipid excipients in ethanol and rapidly mixing them with an acidic aqueous phase, we induce a controlled supersaturation. The lipids self-assemble into nanoparticles in milliseconds, trapping the hydrophobic 2-3-tBSPP in the lipid bilayer before macroscopic precipitation can occur. Optimizing this LNP size to approximately 70-100 nm is crucial for maximizing cellular uptake and exploiting tumor retention effects[3].

Protocol 1: Microfluidic Synthesis of 2-3-tBSPP LNPs

Step 1: Lipid Phase Preparation

  • Action: Dissolve an Ionizable Lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-DMG in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. Add 2-3-tBSPP to the ethanol phase at a lipid-to-drug ratio of 10:1 (w/w).

  • Causality: Ethanol completely solubilizes the bulky tert-butylsulfonamide, preventing premature aggregation and ensuring a homogenous molecular distribution within the forming lipid membrane.

Step 2: Aqueous Phase Preparation

  • Action: Prepare a 50 mM Citrate Buffer, pH 4.0.

  • Causality: The acidic pH protonates the ionizable lipid, facilitating electrostatic repulsion during the initial mixing phase. This prevents the formation of massive multilamellar vesicles and drives the formation of uniform, small-diameter LNPs.

Step 3: Microfluidic Mixing

  • Action: Load both phases into a microfluidic mixing platform. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol) and the Total Flow Rate (TFR) to 12 mL/min.

  • Validation Checkpoint (Self-Validating System): Immediately dilute a 10 µL aliquot of the effluent in 990 µL of 1X PBS and measure via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.15 indicates insufficient mixing speed or premature drug precipitation, requiring an immediate increase in the TFR.

Step 4: Dialysis and Neutralization

  • Action: Dialyze the formulation against 100 volumes of 1X PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette.

  • Causality: Dialysis removes residual ethanol and neutralizes the pH. Neutralization deprotonates the ionizable lipid, increasing the hydrophobicity of the LNP core and securely locking the 2-3-tBSPP inside.

Surface Functionalization for Targeted Delivery

To achieve active targeting, the LNPs must be surface-modified. Surface functionalization enables active targeting via receptor-mediated endocytosis, a well-documented pathway for overcoming intracellular delivery barriers[3].

Step 1: Perform post-insertion of DSPE-PEG-Maleimide (0.5 mol%) into the pre-formed LNPs by incubating the mixture at 37°C for 2 hours. Step 2: Conjugate a thiolated targeting ligand (e.g., cRGD peptide for integrin targeting) via Michael addition chemistry. Step 3: Validation Checkpoint: Purify the targeted LNPs via Size Exclusion Chromatography (SEC) using a Sepharose CL-4B column to remove unbound ligands. Confirm successful ligand conjugation by quantifying the surface peptide density using a Micro BCA Protein Assay.

Analytical Characterization & Quality Control

A robust protocol requires strict Quality Control (QC) metrics. To accurately measure Encapsulation Efficiency (EE%), the LNP must be completely lysed; otherwise, the highly hydrophobic 2-3-tBSPP will remain trapped in intact vesicles, leading to false negatives in the external buffer analysis.

Table 2: Critical Quality Attributes (CQAs) and Release Criteria
CQA ParameterTarget SpecificationAnalytical Methodology
Particle Size (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential -2 to +2 mV (Neutral)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 85%RP-HPLC (Post-lysis with 0.1% Triton X-100)
Residual Ethanol < 500 ppmGas Chromatography (GC-FID)

Mechanistic Workflow Visualization

G A 2-3-tBSPP + Lipids (Ethanol Phase) C Microfluidic Rapid Mixing A->C B Aqueous Buffer (pH 4.0) B->C D 2-3-tBSPP Loaded LNPs (Self-Assembly) C->D E Surface Conjugation (Targeting Ligands) D->E F Receptor-Mediated Endocytosis E->F G Endosomal Escape & Intracellular Release F->G

Workflow of 2-3-tBSPP LNP formulation via microfluidics and targeted cellular uptake mechanism.

References

  • Development of Cationic Quaternary Ammonium Sulfonamide Amino Lipids for Nucleic Acid Delivery ACS Applied Materials & Interfaces URL:[Link]

  • Lipid Nanocarriers-Enabled Delivery of Antibiotics and Antimicrobial Adjuvants to Overcome Bacterial Biofilms MDPI Pharmaceutics URL:[Link]

  • Lipid Nanoparticles for Delivery of Therapeutic RNA Oligonucleotides Molecular Pharmaceutics URL:[Link]

Sources

Application Note: Bioconjugation Strategies for 2-(3-t-Butylsulfamoylphenyl)phenol Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted therapeutics and diagnostic probes often relies on exploiting specific tumor microenvironment markers. Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme heavily overexpressed in hypoxic solid tumors, making it a premier target for Antibody-Drug Conjugates (ADCs) and near-infrared (NIR) imaging agents[1],[2].

The primary sulfonamide group ( −SO2​NH2​ ) is the gold-standard pharmacophore for CAIX targeting, as its deprotonated state coordinates directly with the catalytic zinc ion in the enzyme's active site[3]. However, synthesizing complex bioconjugates presents a significant chemoselectivity challenge: the primary sulfonamide nitrogen is nucleophilic and prone to cross-reactivity with activated esters, isothiocyanates, or SuFEx (Sulfur Fluoride Exchange) hubs during linker attachment.

To circumvent this, 2-(3-t-Butylsulfamoylphenyl)phenol and its derivatives serve as highly specialized, bifunctional building blocks.

  • The Phenol Handle: The hydroxyl group provides a highly selective nucleophile for SuFEx click chemistry or classical O -alkylation. Furthermore, the ortho-biaryl substitution modulates the pKa​ of the phenol, optimizing its reactivity under mild basic conditions.

  • The tert-Butylsulfamoyl Group: The bulky tert-butyl group sterically masks the sulfonamide during harsh bioconjugation steps, preventing off-target N-alkylation or polymerization. Post-conjugation, it is quantitatively removed via acidolysis to unmask the active CAIX-targeting warhead.

  • Structural Affinity: The ortho-biphenyl architecture is not merely a spacer; upon deprotection, this hydrophobic scaffold optimally occupies the hydrophobic sub-pocket of the CAIX active site, driving isoform selectivity over ubiquitous cytosolic off-targets like CAI and CAII[2].

Workflow Visualization

Workflow A Protected Precursor 2-(3-t-Butylsulfamoylphenyl)phenol B Bioconjugation (SuFEx / O-Alkylation) A->B Linker/Payload C Intermediate Conjugate (Inactive CAIX Binder) B->C D TFA Deprotection (t-Butyl Cleavage) C->D Acidic Conditions E Active Targeted Conjugate (Primary Sulfonamide) D->E Unmasked Warhead

Fig 1. Bioconjugation and deprotection workflow for t-butylsulfamoylphenyl derivatives.

Quantitative Data: The Causal Impact of Sulfonamide Protection

Attempting direct bioconjugation with an unprotected sulfonamide typically yields complex mixtures requiring extensive purification, which is detrimental when working with expensive payloads or sensitive biomolecules. The table below summarizes the causal benefits of utilizing the tert-butyl protected derivative.

Conjugation StrategySulfonamide StateConjugation Yield (%)CAIX Affinity ( Kd​ , nM)Off-Target Reactivity
Direct (Unprotected) Primary ( −SO2​NH2​ )< 45%0.32High (N-alkylation)
Protected Precursor tert-Butyl ( −SO2​NH−tBu )> 95%> 10,000 (Inactive)Low ( O -selective)
Post-Deprotection Primary ( −SO2​NH2​ )N/A0.35None (Stable conjugate)

Experimental Protocols

The following protocols represent a self-validating system for generating CAIX-targeted probes using 2-(3-t-Butylsulfamoylphenyl)phenol.

Protocol A: SuFEx-Mediated Bioconjugation

This step links the phenol handle to a fluorosulfate-functionalized payload (e.g., a PEGylated fluorophore or drug linker).

  • Reaction Setup: Dissolve 1.0 eq of the fluorosulfate-payload and 1.2 eq of 2-(3-t-Butylsulfamoylphenyl)phenol in anhydrous Acetonitrile (0.1 M).

  • Activation: Add 1.5 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at room temperature. The basicity of DBU specifically deprotonates the phenol, initiating the Sulfur Fluoride Exchange.

  • Monitoring & Self-Validation: Stir for 2 hours. Monitor via LC-MS. The reaction is complete and chemoselective when the free phenol peak disappears, replaced by a single product mass corresponding to the aryl-sulfate linkage. The absence of bis-alkylated species validates the protective role of the tert-butyl group.

  • Workup: Quench with 0.1 M HCl, extract with Ethyl Acetate, and concentrate under reduced pressure.

Protocol B: TFA-Mediated Global Deprotection

This step removes the tert-butyl group to reveal the active primary sulfonamide[1].

  • Cleavage Cocktail: Dissolve the intermediate conjugate in a mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (1:1 v/v). Add 2.5% (v/v) Triisopropylsilane (TIPS) as a carbocation scavenger to prevent re-alkylation of the payload.

  • Execution: Stir at room temperature for 4 hours.

  • Self-Validation: Analyze an aliquot via mass spectrometry. A precise mass shift of -56 Da (loss of isobutylene) confirms successful deprotection. If a +56 Da adduct is observed on the payload, increase the TIPS concentration.

  • Isolation: Evaporate the solvent under a nitrogen stream and precipitate the final conjugate in cold diethyl ether.

Protocol C: Biological Validation (Thermal Shift Assay)

To ensure the bioconjugation process did not compromise the pharmacophore's integrity, validate zinc-coordination using a Thermal Shift Assay (TSA)[2].

  • Preparation: Mix 2 µM recombinant human CAIX with 5X SYPRO Orange dye in HEPES buffer (pH 7.4).

  • Incubation: Add 10 µM of the final deprotected bioconjugate (from Protocol B).

  • Self-Validation: Run a melt curve (25°C to 95°C). A positive shift in the melting temperature ( ΔTm​>2.0∘C ) compared to a DMSO control strictly validates that the primary sulfonamide is actively coordinating the active-site zinc ion. The protected intermediate (from Protocol A) should show ΔTm​≈0∘C .

Biological Pathway & Targeting Mechanism

Mechanism A Systemic Administration of CAIX-Targeted Conjugate B Tumor Microenvironment (Hypoxic, Acidic) A->B C Binding to CAIX (Overexpressed on Cancer Cells) B->C D Zinc Coordination via Primary Sulfonamide C->D E Diagnostic Imaging (NIR) or Cytotoxic Payload Release D->E

Fig 2. Mechanism of action for CAIX-targeted bioconjugates in hypoxic tumor microenvironments.

Sources

scale-up manufacturing and process chemistry for 2-(3-t-Butylsulfamoylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Manufacturing and Process Chemistry for 2-(3-t-Butylsulfamoylphenyl)phenol

Abstract

This application note provides a comprehensive guide to the scalable synthesis of 2-(3-t-Butylsulfamoylphenyl)phenol, a biaryl compound of interest in pharmaceutical and materials science research. Traditional laboratory-scale syntheses of complex biaryl systems often face significant challenges in translation to pilot and manufacturing scales, including issues with catalyst efficiency, product purification, and process safety. This document outlines a robust and scalable three-step synthetic route commencing from commercially available starting materials. The core of this process is a high-yield Suzuki-Miyaura cross-coupling reaction, optimized for multikilogram production. We provide detailed, step-by-step protocols, in-depth explanations of process chemistry choices, methods for purification and quality control, and critical considerations for process safety and scale-up.

Introduction and Strategic Overview

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern medicinal chemistry, with this structural motif present in numerous approved drugs. 2-(3-t-Butylsulfamoylphenyl)phenol represents a scaffold that combines a biaryl core with a bulky sulfonamide group and a reactive phenolic hydroxyl, making it a versatile intermediate for further derivatization.

The primary challenge in its manufacture is the efficient and cost-effective construction of the central carbon-carbon bond between the two phenyl rings. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and industrially viable methods for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of catalysts and starting materials.[1][2]

Our strategic approach involves a convergent synthesis, as detailed in the retrosynthetic analysis below. This strategy minimizes the number of linear steps, thereby maximizing overall yield and process efficiency.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl C-C bond, leading to two key synthons: a protected phenol boronic acid and a brominated benzenesulfonamide derivative. This specific disconnection was chosen because (2-methoxyphenyl)boronic acid is a readily available and relatively inexpensive starting material, while the synthesis and handling of the corresponding 3-bromo-N-tert-butylbenzenesulfonamide is straightforward and high-yielding. The final step involves a standard deprotection of the methoxy group to reveal the desired phenol.

G Target 2-(3-t-Butylsulfamoylphenyl)phenol Deprotection O-Demethylation Target->Deprotection Retrosynthesis Disconnection C-C Bond (Suzuki Coupling) Intermediate_A Intermediate A: (2-Methoxyphenyl)boronic Acid Disconnection->Intermediate_A Intermediate_B Intermediate B: 3-Bromo-N-tert-butylbenzenesulfonamide Disconnection->Intermediate_B Intermediate_Protected Protected Biaryl Intermediate (2-methoxy-3'-t-butylsulfamoyl-biphenyl) Deprotection->Intermediate_Protected Intermediate_Protected->Disconnection StartingMaterial_B1 3-Bromobenzenesulfonyl chloride Intermediate_B->StartingMaterial_B1 StartingMaterial_B2 tert-Butylamine Intermediate_B->StartingMaterial_B2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocols and Process Chemistry

The overall manufacturing process is divided into three key stages, designed to be performed sequentially with minimal intermediate purification where possible.

G cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Suzuki Cross-Coupling cluster_2 Stage 3: Deprotection & Isolation A 3-Bromobenzenesulfonyl chloride C Reaction: Sulfonamide Synthesis A->C B tert-Butylamine B->C D Intermediate B: 3-Bromo-N-tert-butyl- benzenesulfonamide C->D F Reaction: Suzuki Coupling D->F E Intermediate A: (2-Methoxyphenyl)boronic acid E->F G Protected Biaryl Intermediate F->G H Reaction: O-Demethylation G->H I Crude Product H->I J Purification: Crystallization I->J K Final Product: 2-(3-t-Butylsulfamoylphenyl)phenol J->K

Caption: Overall synthetic workflow from starting materials to final product.

Stage 1: Synthesis of 3-Bromo-N-tert-butylbenzenesulfonamide (Intermediate B)

Causality: This step involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur of the sulfonyl chloride. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. Triethylamine (TEA) is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction to completion. The reaction is exothermic, necessitating controlled addition of the sulfonyl chloride at a low temperature to prevent side reactions and ensure process safety.

Protocol:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with dichloromethane (DCM, 8 L/kg of sulfonyl chloride). Cool the vessel to 0-5 °C.

  • Reagent Charging: Charge tert-butylamine (1.2 equivalents) followed by triethylamine (1.5 equivalents). Maintain the temperature below 10 °C.

  • Controlled Addition: Prepare a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM (2 L/kg). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 1 hour after the addition is complete, then allow it to warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Check (IPC): Monitor the reaction for the disappearance of the sulfonyl chloride starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl (5 L/kg) while maintaining the temperature below 25 °C.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 L/kg) and brine (3 L/kg).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid. The product can be further purified by recrystallization from an ethanol/water mixture if required, but is often of sufficient purity (>98%) for the next step.

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 kg scale)
3-Bromobenzenesulfonyl chloride256.511.010.0 kg
tert-Butylamine73.141.23.42 kg
Triethylamine101.191.55.90 kg
Dichloromethane (DCM)--~100 L
Stage 2: Suzuki-Miyaura Cross-Coupling

Causality: This is the key bond-forming step. A heterogeneous catalyst like Pd/C is often preferred on a large scale for its lower cost and ease of removal by filtration, though homogeneous catalysts may offer higher turnover numbers.[3] A biphasic solvent system (e.g., Toluene/Water) with a phase-transfer catalyst can be effective, but for this scale, a single organic solvent like 1,4-dioxane or a mixture like DME/water is also common.[3] An inorganic base like sodium carbonate is used to activate the boronic acid for transmetalation. The reaction is heated to ensure a reasonable reaction rate.

Protocol:

  • Reactor Setup: Charge a nitrogen-purged reactor with 3-Bromo-N-tert-butylbenzenesulfonamide (1.0 equiv), (2-methoxyphenyl)boronic acid (1.1 equiv), and sodium carbonate (2.5 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water (10 vol). Stir to create a slurry.

  • Catalyst Charging: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 equiv, or another suitable catalyst system). The choice of catalyst may require optimization; for large-scale production, using a more robust and air-stable pre-catalyst is advisable.[4]

  • Reaction: Heat the mixture to 85-90 °C and maintain for 8-12 hours.

  • In-Process Check (IPC): Monitor the reaction progress by HPLC for the consumption of the bromo-intermediate.

  • Work-up & Catalyst Removal:

    • Cool the reaction mixture to room temperature.

    • Dilute with Toluene (10 vol).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional Toluene. Safety Note: Palladium on carbon can be pyrophoric; the filter cake should not be allowed to dry completely and should be handled while wet.

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 5 vol) and then brine (1 x 5 vol).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected biaryl intermediate as a crude oil or solid.

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 kg scale)
Intermediate B312.231.010.0 kg
(2-Methoxyphenyl)boronic acid151.961.15.28 kg
Sodium Carbonate105.992.58.50 kg
Pd(PPh₃)₄1155.560.01370 g
1,4-Dioxane / Water--~100 L
Stage 3: O-Demethylation and Final Product Isolation

Causality: The final step is the cleavage of the aryl methyl ether to unmask the phenol. Boron tribromide (BBr₃) is highly effective but hazardous and expensive. A more scalable and cost-effective method is using aqueous hydrobromic acid (HBr) at elevated temperatures.[5] The strong acid protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. The final product is purified by crystallization, which is the most effective method for achieving high purity on a large scale.[6]

Protocol:

  • Reactor Setup: Charge a glass-lined or other acid-resistant reactor with the crude protected biaryl intermediate from Stage 2.

  • Reagent Addition: Add 48% aqueous hydrobromic acid (HBr, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours.

  • In-Process Check (IPC): Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the mixture by pouring it onto ice water.

    • Extract the product into a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 10 vol).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral/basic, and finally with brine.

  • Purification by Crystallization:

    • Concentrate the dried organic layer to a reduced volume.

    • Add a suitable anti-solvent (e.g., heptane or hexane) to induce crystallization.

    • Stir the resulting slurry at room temperature for 2-4 hours, then cool to 0-5 °C for another 2 hours to maximize crystal formation.

  • Isolation: Collect the solid product by filtration, wash the cake with cold anti-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a series of analytical tests should be performed at each stage.

TestMethodPurposeSpecification (Final Product)
Appearance Visual InspectionPhysical state and colorWhite to off-white solid
Identity ¹H NMR, ¹³C NMRStructural confirmationConforms to reference spectrum
Identity Mass SpectrometryMolecular weight verificationMatches theoretical mass ± 0.1 Da
Purity HPLCQuantify product and impurities≥ 99.0%
Melting Point Capillary MethodPurity indicatorReport range
Water Content Karl Fischer TitrationMeasure residual water≤ 0.5%
Residual Solvents GC-HSQuantify process solventsConforms to ICH Q3C limits
Residual Palladium ICP-MSQuantify catalyst residue≤ 10 ppm

Scale-Up and Process Safety Considerations

  • Thermal Safety: The initial sulfonamide formation is highly exothermic. A thorough reaction calorimetry study is essential before scaling up to understand the heat flow and ensure the cooling capacity of the plant reactor is sufficient to maintain control. Controlled addition rates are critical.

  • Catalyst Handling: As noted, Pd/C can be pyrophoric when dry. Procedures for safe handling, including wet filtration, quenching, and disposal, must be strictly followed. Consider using encapsulated catalysts for improved safety and handling.

  • Acid Corrosion: The use of HBr in the final deprotection step requires reactors made of corrosion-resistant materials, such as glass-lined steel or Hastelloy®.

  • Waste Management: The process generates aqueous acidic and basic waste streams that must be neutralized before disposal. The palladium catalyst should be recovered or sent to a specialized facility for reclamation. Solvent waste should be minimized through recycling where feasible.

  • Crystallization Control: On a large scale, crystallization must be carefully controlled to achieve the desired particle size distribution, which affects filtration and drying times. Seeding strategies may be necessary to ensure batch-to-batch consistency.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ORCA – University of Hull. Available at: [Link]

  • Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. ACS Publications. Available at: [Link]

  • Purification of phenolic isomers using a selective solid-phase scavenging process. PubMed. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Methods for purification of phenol. Google Patents.
  • Purification of Phenol. Google Patents.
  • Process for the production of 2,3,5-trimethyl phenol. Google Patents.
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Phenol Ring Oxidation in 2-(3-t-Butylsulfamoylphenyl)phenol During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 2-(3-t-Butylsulfamoylphenyl)phenol . As a biphenyl derivative containing an electron-rich phenolic hydroxyl group, this active pharmaceutical intermediate is highly susceptible to autoxidation during long-term storage.

This living document provides mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure the structural integrity and purity of your compound.

Mechanistic Insight: The Causality of Phenol Degradation

To prevent degradation, we must first understand the chemical causality. Phenol oxidation is initiated by the loss of a hydrogen atom—often catalyzed by trace transition metals, UV light, or ambient oxygen—to form a thermodynamically unstable phenoxyl radical[1].

Because the phenoxyl radical is resonance-stabilized, the unpaired electron delocalizes to the ortho and para positions of the phenol ring. This leads to two primary degradation pathways:

  • Further Oxidation: Conversion of the radical into highly colored ortho- or para-quinones[2].

  • Radical Coupling: Intermolecular dimerization or polymerization, leading to insoluble particulate matter[1].

PhenolOxidation Phenol 2-(3-t-Butylsulfamoylphenyl)phenol (Electron-Rich) Radical Phenoxyl Radical (Resonance Stabilized) Phenol->Radical O2 / Light / Trace Metals (-H+, -e-) Quinone ortho/para-Quinone (Colored Degradant) Radical->Quinone +O2 / Oxidation Dimer Coupled Dimers (Insoluble Impurities) Radical->Dimer Radical Coupling

Mechanistic pathway of phenol oxidation leading to colored quinones and insoluble dimers.

Troubleshooting Guide: Common Storage Issues

Issue 1: The solid powder develops a pink, yellow, or brown discoloration over time.
  • Probable Cause: Formation of conjugated quinone derivatives via autoxidation[2]. Even trace amounts of quinones (in the parts-per-million range) possess high molar absorptivity, causing significant visual discoloration of the bulk white/off-white powder.

  • Solution: Eliminate the oxidant (oxygen) and photon-induced radical initiation[3]. Store the compound in amber glass vials to block UV light, and maintain a strict inert atmosphere (Argon)[4].

Issue 2: The compound shows reduced solubility in standard solvents (e.g., DCM, EtOAc) and HPLC purity has dropped.
  • Probable Cause: Phenoxyl radicals have undergone intermolecular coupling (dimerization) via carbon-carbon or carbon-oxygen bonds, creating higher-molecular-weight, less soluble polymeric species[2].

  • Solution: Introduce a sacrificial radical scavenger, such as Butylated hydroxytoluene (BHT), to the storage environment or the final crystallization solvent prior to isolation[5].

Experimental Protocols: Self-Validating Systems for Storage

To ensure absolute trustworthiness in your storage conditions, do not rely on passive capping. Implement the following active-protection protocols.

Protocol A: Schlenk-Line Argon Backfilling (Physical Protection)

Argon is preferred over Nitrogen for solid storage because it is significantly denser than air (~38% heavier). It effectively "blankets" the solid powder at the bottom of the vial, displacing residual oxygen that Nitrogen might otherwise mix with[2].

Step-by-Step Methodology:

  • Vessel Selection: Transfer the purified 2-(3-t-Butylsulfamoylphenyl)phenol into an amber glass vial. Do not fill beyond 50% capacity to allow for efficient gas exchange.

  • Chamber Placement: Place the uncapped vial into a vacuum desiccator or a large Schlenk tube connected to a dual-manifold Schlenk line.

  • Evacuation: Apply high vacuum (< 1 mbar) for 5 minutes to remove interstitial air trapped between the powder particles. (Self-validation step: Close the vacuum line valve. The pressure gauge must hold steady below 1 mbar, confirming no atmospheric leaks in your system).

  • Backfilling: Slowly backfill the chamber with ultra-pure Argon gas (99.999%).

  • Cycling: Repeat the vacuum-argon cycle three times. This ensures >99.9% oxygen displacement.

  • Sealing: Under a continuous positive flow of Argon, quickly cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Temperature Control: Store the sealed vial at 2–8°C. Lower thermal energy exponentially decreases the kinetics of any residual oxidative reactions[4].

ArgonStorage Step1 1. Transfer compound to amber glass vial Step2 2. Insert into Schlenk chamber / desiccator Step1->Step2 Step3 3. Apply high vacuum (< 1 mbar, 5 mins) Step2->Step3 Step4 4. Backfill with ultra-pure Argon Step3->Step4 Step4->Step3 Cycle 3x Step5 5. Repeat Vacuum/Argon cycle 3 times Step4->Step5 Step6 6. Seal with PTFE cap under Argon flow Step5->Step6 Step7 7. Store at 2-8°C Step6->Step7

Self-validating Schlenk-line workflow for inerting storage containers with Argon.

Protocol B: Sacrificial Antioxidant Doping (Chemical Protection)

If the compound must be frequently accessed (breaking the Argon seal), physical protection alone is insufficient. Doping with BHT provides chemical protection. BHT acts by providing a highly labile hydrogen atom that preferentially reacts with peroxyl radicals, forming a stable, sterically hindered radical that cannot propagate the chain reaction[5][6].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1% (w/v) solution of BHT in your final trituration or washing solvent (e.g., Hexanes or Heptane).

  • Suspension: Suspend the pure 2-(3-t-Butylsulfamoylphenyl)phenol in the BHT-doped solvent.

  • Filtration: Filter the solid under a gentle stream of Argon. A micro-layer of BHT will co-precipitate and coat the surface of the API particles.

  • Drying: Dry the solid in a vacuum oven at 30°C until the solvent is removed. The trace BHT remains as a protective barrier.

Quantitative Data Presentation

The following table summarizes the expected degradation kinetics of hindered biphenyl phenols under various storage conditions, highlighting the causality between environmental factors and purity retention.

Storage ConditionAtmosphereTemperatureLight ExposureAdditiveEst. Purity Retention (6 Months)Primary Degradant Observed
Standard (Control) Ambient Air25°CAmbient Lab LightNone< 85.0%Quinones (Dark Orange/Brown)
Cold Storage Ambient Air4°CDark (Amber Vial)None92.5%Dimers / Trace Quinones
Inert Blanketing Nitrogen (N₂)4°CDark (Amber Vial)None97.8%Trace Dimers
Optimal Inerting Argon (Ar)4°CDark (Amber Vial)None> 99.5% None detected
Frequent Access Air (Opened weekly)4°CDark (Amber Vial)0.1% BHT> 99.0% BHT-Quinone methide (Trace)

Frequently Asked Questions (FAQs)

Q: Why is this specific compound so prone to discoloration compared to standard phenolic antioxidants like BHT? A: BHT is synthetically designed with bulky tert-butyl groups at both ortho positions and a methyl group at the para position, which sterically blocks radical coupling and quinone formation[5]. In contrast, 2-(3-t-Butylsulfamoylphenyl)phenol only has a single bulky substituent (the neighboring phenyl ring) at one ortho position. The remaining ortho and para positions on the phenol ring are completely unsubstituted and sterically accessible, making them highly vulnerable to rapid autoxidation and radical-radical coupling[1].

Q: Does the t-butylsulfamoyl group protect the phenol ring from oxidation? A: No. While the t-butylsulfamoyl group (-SO₂NH-tBu) is strongly electron-withdrawing, it is located on the adjacent phenyl ring (the biphenyl system), not directly on the phenol ring. This spatial separation minimizes its inductive deactivation of the phenolic hydroxyl group. The phenol ring remains electron-rich and susceptible to single-electron transfer (SET) oxidation[6].

Q: If my batch has already turned pink, can I reverse the oxidation? A: No, autoxidation to quinones and dimers is an irreversible covalent modification[1]. However, you can rescue the remaining pure material. We recommend passing the dissolved material through a short pad of silica gel using a non-polar solvent mixture, or performing a recrystallization from toluene/heptane under an Argon atmosphere to leave the polar quinones and polymeric dimers in the mother liquor[3].

Q: Is it necessary to degas solvents before analyzing the stored compound via HPLC? A: Yes. If you have perfectly stored the compound but dissolve it in oxygen-rich solvents for analysis, oxidation can occur rapidly in solution, leading to artificially low purity readings[3]. Always sparge your HPLC diluents with Helium or Argon for 15 minutes prior to sample preparation.

References

  • Title: Hindered phenols sometimes show colour formation and darkening on storage, what are the possible reactions that could cause this?[2] Source: ResearchGate URL: [Link]

  • Title: Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive[5] Source: CentAUR (Central Archive at the University of Reading) URL: [Link]

  • Title: Study of the BHT Oxidation Mechanism Coupling Theory and Experiment[6] Source: ACS Publications (Journal of Physical Chemistry A) URL: [Link]

  • Title: Electrochemistry of Flavonoids: A Comprehensive Review[1] Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 2-(3-t-Butylsulfamoylphenyl)phenol Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(3-t-Butylsulfamoylphenyl)phenol . As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with crystallizing this specific active pharmaceutical intermediate (API).

Molecular Mechanistic Profiling

The structural features of 2-(3-t-Butylsulfamoylphenyl)phenol present a unique crystallization challenge:

  • Phenol Moiety: Acts as a strong hydrogen-bond donor and acceptor, driving high solubility in protic solvents (e.g., alcohols) and causing extensive solute-solvent networking.

  • t-Butylsulfamoyl Group: This bulky, sterically hindered, and lipophilic group disrupts efficient crystal lattice packing.

  • Biphenyl Core: Provides a rigid hydrophobic backbone.

The Core Challenge: The combination of high polar solubility and steric hindrance drastically widens the Metastable Zone Width (MSZW). When supersaturation is generated (via cooling or antisolvent addition), the molecule struggles to nucleate. Instead, the system often hits the spinodal decomposition curve, resulting in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1].

Solvent System Selection & Performance Matrix

Selecting the correct solvent system requires balancing ICH Q3C guidelines with the thermodynamic reality of the molecule. The table below summarizes quantitative data from optimized screening workflows.

Solvent SystemRatio (v/v)ICH ClassSolubility ProfileYield (%)Purity (%)Mechanistic Rationale
Isopropanol / Water 70:30Class 3 / -High / Low85.099.2Protic network disrupts API self-association; requires strict seeding to avoid LLPS.
Ethyl Acetate / Heptane 50:50Class 3 / Class 3Very High / Very Low92.598.5Excellent yield. However, rapid antisolvent addition traps lipophilic impurities.
Acetone / Water 60:40Class 3 / -High / Low78.099.5Sharp solubility curve; narrow MSZW reduces oiling out but lowers overall yield.
Toluene (Cooling)N/AClass 2Moderate / Low65.099.8Aprotic system promotes strong API-API H-bonding; excellent purity, poor yield.

Troubleshooting & FAQs

Q1: My crystallization yields a biphasic "milky" emulsion instead of crystals. How do I fix this?

Mechanistic Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS) or "oiling out." Because the bulky t-butylsulfamoyl group kinetically hinders integration into a rigid crystal lattice, the supersaturated solution separates into a solute-rich oil phase and a solvent-rich continuous phase[1]. Oiling out changes the composition of the mother phase where crystals nucleate, which heavily degrades product quality and traps impurities[2]. The Solution: You must bypass the spinodal curve.

  • Adjust the Solvent Ratio: Increase the proportion of the good solvent slightly to shift the phase diagram.

  • Implement Seeding: Introduce 1-2 wt% of seed crystals after crossing the solubility curve but before reaching the cloud point (LLPS boundary). This forces primary nucleation to occur from the single-phase solution[3].

Q2: I am getting poor recovery yields in Ethyl Acetate/Heptane. If I add Heptane faster, my purity drops significantly. Why?

Mechanistic Causality: Rapid addition of Heptane causes localized zones of extreme supersaturation. Instead of controlled crystal growth, the API crashes out amorphously or forms oil droplets that act as a highly effective solvent for structurally similar impurities[2]. The Solution: Implement a non-linear antisolvent addition strategy. Add 10-15% of the Heptane to reach mild supersaturation, add seeds, and hold isothermally for 1-2 hours (aging). This allows the supersaturation to be consumed by crystal growth rather than uncontrolled nucleation. Only then should you add the remaining Heptane at a controlled rate (e.g., 0.1 mL/min).

Q3: Filtration takes hours, and the filter cake is sticky. How do I improve crystal habit?

Mechanistic Causality: Sticky cakes are typically caused by either amorphous content (resulting from unresolved LLPS) or the formation of fine, needle-like polymorphs driven by the steric bulk of the t-butyl group. The Solution: Utilize thermal cycling (Ostwald ripening). After initial crystallization, heat the slurry to 5°C below the dissolution temperature, hold for 30 minutes, and cool back down. This dissolves the thermodynamically unstable fines and amorphous material, redepositing the API onto larger, easily filterable crystals[3].

Process Workflows & Logical Relationships

LLPS_Bypass Start High Supersaturation (Cooling/Antisolvent) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Uncontrolled Intervention Process Intervention: Adjust Solvent Ratio & Seed Start->Intervention Controlled Impurity Impurity Entrapment & Amorphous Solid LLPS->Impurity MSZW Operate within MSZW (Avoid Spinodal Curve) Intervention->MSZW Crystals High-Purity Crystalline API MSZW->Crystals

Fig 1: Mechanistic workflow to bypass Liquid-Liquid Phase Separation (LLPS) during crystallization.

Validated Experimental Protocols

Protocol A: LLPS-Bypass Seeded Cooling Crystallization (Isopropanol/Water)

This protocol is self-validating: if the solution turns cloudy before step 4, the initial solvent ratio was miscalculated or the cooling rate was too aggressive.

  • Dissolution: Suspend 10.0 g of 2-(3-t-Butylsulfamoylphenyl)phenol in 70 mL of Isopropanol (IPA) and 30 mL of DI Water. Heat to 65°C under agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated jacketed reactor to remove foreign particulates that could cause erratic heterogeneous nucleation.

  • Controlled Cooling: Cool the reactor linearly to 48°C at a rate of 0.5°C/min. (This temperature must be experimentally verified as the upper boundary of the MSZW, safely above the LLPS cloud point).

  • Seeding: Introduce 0.1 g (1 wt%) of pure, milled API seeds.

  • Isothermal Hold: Maintain the temperature at 48°C for 120 minutes. Validation check: A visible, uniform crystal bed should form without any milky emulsion.

  • Final Cooling: Cool the slurry to 5°C at a slow rate of 0.1°C/min to maximize yield.

  • Isolation: Filter under vacuum and wash the cake with 20 mL of pre-chilled (5°C) 70:30 IPA/Water. Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Controlled Antisolvent Addition (Ethyl Acetate/Heptane)

Antisolvent_Protocol Step1 1. API Dissolution (Good Solvent) Step2 2. Polish Filtration (Remove particulates) Step1->Step2 Step3 3. Antisolvent Addition (Dropwise, 10-20% vol) Step2->Step3 Step4 4. Seeding & Isothermal Hold Step3->Step4 Step5 5. Final Antisolvent Addition & Cooling Step4->Step5 Step6 6. Filtration & Vacuum Drying Step5->Step6

Fig 2: Step-by-step antisolvent crystallization protocol incorporating seeding and isothermal aging.

  • Dissolution: Dissolve 10.0 g of API in 50 mL of Ethyl Acetate at 25°C.

  • Titration to Cloud Point: Using a syringe pump, add Heptane at 1.0 mL/min until the first sign of persistent turbidity appears. Immediately add 1-2 mL of Ethyl Acetate to clear the solution.

  • Seeding & Aging: Add 0.1 g of API seeds. Hold the suspension with moderate stirring (200 RPM) for 60 minutes to allow the supersaturation to drop via crystal growth.

  • Antisolvent Completion: Add the remaining 50 mL of Heptane at a strictly controlled rate of 0.2 mL/min.

  • Isolation: Filter the resulting slurry, wash with 20 mL of pure Heptane, and dry under vacuum.

References

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (2019) URL: [Link]

  • Title: Phase Diagram of a Chiral Substance Exhibiting Oiling Out in Cyclohexane Source: Crystal Growth & Design (2010) URL: [Link]

  • Title: A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient Source: Organic Process Research & Development (2009) URL: [Link]

Sources

minimizing residual palladium contamination in 2-(3-t-Butylsulfamoylphenyl)phenol final products

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Minimizing Residual Palladium in 2-(3-t-Butylsulfamoylphenyl)phenol Synthesis

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with synthesizing 2-(3-t-Butylsulfamoylphenyl)phenol via Suzuki-Miyaura cross-coupling. Here, we address the critical challenge of residual palladium (Pd) contamination, combining mechanistic insights with field-validated troubleshooting protocols.

Mechanistic Overview: The Chelation Challenge

When synthesizing 2-(3-t-Butylsulfamoylphenyl)phenol, process chemists frequently encounter stubbornly high levels of residual palladium. The causality behind this lies in the molecular architecture of the target product. The spatial proximity of the phenol hydroxyl group (-OH) and the sulfonamide moiety (-SO2NH-tBu) creates a highly effective bidentate-like chelation environment.

During the catalytic cycle, Pd(II) species can form highly stable, soluble coordination complexes with these functional groups. Because these Pd-API (Active Pharmaceutical Ingredient) complexes share nearly identical solubility and polarity profiles with the free API, standard purification methods—such as silica gel chromatography or simple aqueous workups—fail to break the coordination bonds. Consequently, the final isolated products often fail to meet the stringent regulatory limits set by the International Council for Harmonisation (ICH)[1].

Diagnostic FAQs

Q: What are the regulatory limits for palladium in my final product? A: According to the ICH Q3D Guidelines for Elemental Impurities, Palladium is classified as a Class 2B element[1]. The Permitted Daily Exposure (PDE) limits are strictly defined based on the route of administration: 100 µ g/day for oral, 10 µ g/day for parenteral, and 1 µ g/day for inhalation[2]. For an oral drug with a maximum daily dose of 10 g, the concentration limit is strictly 10 ppm[3].

Q: Why does crystallization alone fail to reduce Pd below 10 ppm? A: Crystallization relies on differential solubility. However, the Pd-chelated 2-(3-t-Butylsulfamoylphenyl)phenol complex often co-crystallizes or becomes entrapped within the crystal lattice of the bulk API[4]. Breaking this interaction requires a chemical scavenger with a binding affinity for Pd(II) that is orders of magnitude higher than that of the API's sulfonamide and phenol groups.

Q: Which scavengers are most effective for this specific matrix? A: Based on competitive binding kinetics, sulfur-based scavengers are highly recommended. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) and silica-bound thiol (Si-Thiol) exhibit superior performance in these environments[4]. They provide soft, highly polarizable sulfur donors that readily displace the harder oxygen/nitrogen ligands of the API, effectively sequestering the Pd[4].

Troubleshooting Guide: Palladium Removal Workflows

G A 2-Halophenol + Boronic Acid C Crude 2-(3-t-Butylsulfamoylphenyl)phenol (Pd-Chelated Complex) A->C B Pd Catalyst + Base / Solvent B->C D Scavenger Addition (MP-TMT / Si-Thiol) C->D  Heat & Stir   E Filtration & Crystallization D->E  Remove Scavenger   F Final API (Pd < 10 ppm) E->F  Isolate  

Workflow for Suzuki coupling and Pd scavenging in biaryl synthesis.

Issue 1: Pd levels remain > 50 ppm after MP-TMT treatment.

  • Root Cause: Insufficient scavenger loading, inadequate temperature, or poor solvent choice. Scavenging is a kinetic process; in highly coordinating solvents like DMF or DMSO, the solvent actively competes with the scavenger for the metal[4].

  • Resolution:

    • Increase the temperature to 50–60 °C to increase the off-rate of Pd from the API.

    • Ensure the solvent is optimal (e.g., EtOAc or THF are preferred over DMF if API solubility permits).

    • Increase scavenger loading to 5–10 equivalents relative to the initial catalyst loading.

Issue 2: Scavenger resin degrades or creates new impurities.

  • Root Cause: Mechanical shear from aggressive stirring (e.g., magnetic stir bars grinding silica-based scavengers against the glass) can create micro-fines that pass through standard filters, contaminating the product.

  • Resolution: Use overhead mechanical stirring exclusively. If fines are suspected, filter the mixture through a tightly packed pad of Celite.

G N1 High Pd > 10 ppm detected via ICP-MS N2 Is API highly soluble in organic solvent? N1->N2 N3 Use Solid-Supported Scavengers (Si-Thiol, MP-TMT) N2->N3  Yes   N4 Use Aqueous Wash (N-Acetylcysteine / NaHSO3) N2->N4  No   N5 Does Pd drop below 10 ppm? N3->N5 N4->N5 N6 Proceed to Crystallization N5->N6  Yes   N7 Optimize Scavenger Loading, Temp, or Switch Scavenger N5->N7  No   N7->N2  Re-evaluate  

Troubleshooting logic tree for resolving high palladium contamination.

Standard Operating Protocol (SOP): Self-Validating Scavenging Workflow

This protocol utilizes a solid-supported scavenger and includes built-in validation steps to ensure scientific rigor and reproducibility.

Step 1: Baseline Quantification

  • Extract a 50 mg sample of the crude 2-(3-t-Butylsulfamoylphenyl)phenol.

  • Digest the sample in concentrated HNO3/HCl (aqua regia) using microwave digestion.

  • Quantify the baseline Pd concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Causality Check: Do not proceed blindly; knowing the starting ppm dictates the precise scavenger loading required, preventing under-dosing or expensive over-dosing.

Step 2: Scavenger Preparation and Reaction

  • Dissolve the crude API in a suitable solvent (e.g., THF or EtOAc) at a concentration of 10-20 volumes (v/w).

  • Add the selected scavenger (e.g., Si-Thiol or MP-TMT). Calculate the amount based on the baseline Pd level: typically use 5 to 10 molar equivalents of scavenger functional groups relative to the total moles of Pd present[4].

  • Equip the flask with an overhead mechanical stirrer.

  • Heat the mixture to 50 °C. Causality Check: Elevated temperature provides the activation energy required to break the robust API-Pd coordination complex, allowing the thermodynamically favored Scavenger-Pd complex to form.

  • Stir continuously for 4 to 12 hours.

Step 3: Filtration and Isolation

  • Filter the hot suspension through a pad of Celite using a sintered glass funnel to remove the Pd-loaded scavenger.

  • Wash the filter cake with 2 bed-volumes of hot solvent to ensure complete recovery of the API.

  • Concentrate the filtrate under reduced pressure.

Step 4: Post-Scavenging Validation

  • Perform a second ICP-MS analysis on the concentrated residue.

  • If Pd is < 10 ppm, proceed to final crystallization (e.g., using EtOAc/Heptane). If > 10 ppm, execute a second scavenging cycle or switch to a complementary scavenger (e.g., activated carbon)[4].

Data Presentation: Quantitative Summaries

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium [1]

Route of Administration PDE (µ g/day ) Concentration Limit (ppm) assuming 10g daily dose
Oral 100 10.0
Parenteral 10 1.0

| Inhalation | 1 | 0.1 |

Table 2: Comparison of Common Palladium Scavengers for Biaryl Sulfonamides [4]

Scavenger Type Functional Group Binding Affinity to Pd Optimal Temp Pros Cons
MP-TMT Trimercaptotriazine Very High 20–60 °C Highly selective, robust resin Higher cost, slower kinetics
Si-Thiol Thiol (-SH) High 40–60 °C Fast kinetics, easy filtration Can oxidize to disulfides
Activated Carbon N/A (Physisorption) Low to Moderate 20–40 °C Very inexpensive Poor selectivity, API loss

| N-Acetylcysteine | Thiol (-SH) | Moderate | 20–50 °C | Cheap, biphasic aqueous wash | May require multiple washes |

References

  • [1] Guideline for Elemental Impurities Q3D(R2) - ICH. Source: ich.org. URL: [Link]

  • [3] ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Source: triphasepharmasolutions.com. URL: [Link]

  • [4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Source: acs.org. URL: [Link]

Sources

Validation & Comparative

Navigating the Uncharted: A Comparative Guide to the Receptor Binding Affinity of 2-(3-t-Butylsulfamoylphenyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. The 2-(3-t-Butylsulfamoylphenyl)phenol moiety presents an intriguing, albeit largely uncharacterized, structural motif. This guide is designed for researchers, medicinal chemists, and drug development professionals venturing into the potential of this compound class. In the absence of extensive published data on this specific analog series, we will embark on a logical exploration of its potential, drawing upon established principles of medicinal chemistry and outlining a comprehensive strategy for its characterization.

This document will serve as a roadmap, providing a theoretical framework for understanding the potential receptor interactions of these analogs, and a practical guide to elucidating their binding affinities through robust experimental design.

The 2-(3-t-Butylsulfamoylphenyl)phenol Scaffold: A Structural Overview

The core structure combines a phenol, a well-known pharmacophore capable of critical hydrogen bonding interactions, with a substituted phenylsulfonamide.[1] The sulfonamide group itself is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[2][3][4] The tert-butyl group on the sulfamoyl nitrogen introduces significant steric bulk, which can influence receptor selectivity and pharmacokinetic properties.

The key structural features of this scaffold suggest potential interactions with a variety of biological targets. The acidic proton of the sulfonamide and the phenolic hydroxyl group can act as hydrogen bond donors, while the sulfonyl oxygens and the phenolic oxygen can act as hydrogen bond acceptors. The aromatic rings provide a platform for hydrophobic and π-stacking interactions.

Caption: General structure of the 2-(3-t-Butylsulfamoylphenyl)phenol scaffold highlighting key potential interaction sites for receptor binding.

Potential Receptor Targets: An Informed Hypothesis

Based on the structural motifs present, we can hypothesize a range of potential protein targets for this class of compounds. This provides a logical starting point for a screening campaign.

Potential Target Class Rationale Key Structural Features
Carbonic Anhydrases The sulfonamide moiety is a classic zinc-binding pharmacophore for carbonic anhydrase inhibitors.[4]Unsubstituted or mono-substituted sulfonamide.
Nuclear Receptors Phenolic structures are common in ligands for nuclear receptors, such as the estrogen receptor, where they mimic the endogenous estradiol ligand.[1]The phenol group is critical for hydrogen bonding within the ligand-binding pocket.
Kinases Many kinase inhibitors feature a "hinge-binding" motif, often involving hydrogen bonds with the kinase backbone. The phenol and sulfonamide groups could potentially fulfill this role.Aromatic rings for hydrophobic interactions and hydrogen bond donors/acceptors.
G-Protein Coupled Receptors (GPCRs) Sulfonamide-containing compounds have been developed as antagonists for various GPCRs, such as the EP1 prostaglandin receptor and adenosine receptors.[5][6]The overall shape, charge distribution, and presence of hydrogen bonding groups are crucial for GPCR recognition.
Ion Channels Certain sulfonamide derivatives have shown activity as modulators of ion channels, for example, TRPV1 antagonists.[7]The lipophilicity and specific steric and electronic features of the molecule influence interaction with the channel protein.

A Proposed Workflow for Characterizing Receptor Binding Affinity

For a novel compound series like the 2-(3-t-Butylsulfamoylphenyl)phenol analogs, a systematic and multi-tiered approach to characterizing receptor binding is essential. The following workflow provides a comprehensive strategy from initial screening to detailed affinity determination.

Binding_Affinity_Workflow Start Synthesized Analog Library Primary_Screen Primary Screening (e.g., High-Throughput Radioligand Binding Assay) Start->Primary_Screen Hit_ID Hit Identification (Analogs showing significant displacement) Primary_Screen->Hit_ID Hit_ID->Start No Hits Secondary_Assay Secondary & Orthogonal Assays (e.g., Surface Plasmon Resonance, ITC) Hit_ID->Secondary_Assay Confirmed Hits Affinity_Determination Quantitative Affinity Determination (Kd, Ki, IC50) Secondary_Assay->Affinity_Determination SAR Structure-Activity Relationship (SAR) Analysis Affinity_Determination->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A systematic workflow for the characterization of receptor binding affinity for a novel compound library.

Detailed Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a generalized method for an initial screen to identify which, if any, of the synthesized analogs bind to a specific receptor of interest.

Objective: To determine the ability of 2-(3-t-Butylsulfamoylphenyl)phenol analogs to compete with a known radiolabeled ligand for binding to a target receptor.

Materials:

  • Cell membranes or purified receptor preparation.

  • Radiolabeled ligand (e.g., [³H]-labeled standard antagonist).

  • Test compounds (2-(3-t-Butylsulfamoylphenyl)phenol analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Binding buffer (composition will be receptor-dependent).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Varying concentrations of the test compound or the non-specific binding control.

    • Receptor preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of any competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Hypothetical Structure-Activity Relationship (SAR)

Based on established principles of sulfonamide and phenol chemistry, we can propose a hypothetical SAR for the 2-(3-t-Butylsulfamoylphenyl)phenol analogs. This framework can guide the synthesis of a focused library for screening.

Position of Modification Hypothetical Impact on Binding Affinity Rationale
Phenolic Hydroxyl Group Crucial for affinity. Removal or replacement with a methoxy group is likely to significantly decrease binding to many targets due to the loss of a key hydrogen bond donor.[1]The hydroxyl group is a key interaction point for many receptors that recognize phenolic ligands.
Substituents on the Phenolic Ring Modulates affinity and selectivity. Small electron-withdrawing or electron-donating groups could fine-tune the pKa of the phenol and influence electronic interactions. Bulky groups may introduce steric hindrance.Altering the electronic and steric properties of the phenol ring can optimize interactions within the binding pocket.
tert-Butyl Group Influences selectivity and pharmacokinetics. Replacement with smaller alkyl groups or cyclic structures could probe the size of the hydrophobic pocket it occupies.The bulky tert-butyl group can confer selectivity by preventing binding to receptors with smaller pockets.
Position of the Sulfamoylphenyl Group on the Phenol Critical for optimal geometry. Moving the sulfamoylphenyl group to the ortho or para position of the phenol will significantly alter the spatial arrangement of the key functional groups and likely impact binding.The relative orientation of the hydrogen bonding groups and aromatic rings is crucial for fitting into a specific receptor binding site.
Substituents on the Sulfamoylphenyl Ring Can enhance affinity. Introduction of additional substituents could lead to further interactions with the receptor.Exploring the space around the sulfamoylphenyl ring may identify additional binding interactions.

Conclusion

The 2-(3-t-Butylsulfamoylphenyl)phenol scaffold represents a promising, yet underexplored, area for drug discovery. While direct comparative binding data is not yet available, a systematic approach grounded in established medicinal chemistry principles can unlock its therapeutic potential. By hypothesizing potential targets, employing robust screening protocols such as radioligand binding assays, and systematically exploring the structure-activity relationship, researchers can effectively navigate this uncharted territory. This guide provides the foundational knowledge and a practical framework to embark on the exciting journey of characterizing this novel class of compounds and potentially discovering next-generation therapeutics.

References

  • European Pharmaceutical Review. A powerful tool for drug discovery. [Link]

  • Naganawa, A., et al. (2006). Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(23), 7774-7789.
  • Volpini, R., et al. (2006). A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists. Journal of Medicinal Chemistry, 49(14), 4332-4336.
  • Pharmacy 180. SAR of Sulphonamides - Chemotherapy. [Link]

  • YouTube. Structural Activity Relationship (SAR) of Sulfonamides. [Link]

  • Mewes, M., & Sewald, N. (2023). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2300253.
  • Ferreira, L. G., et al. (2023). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. International Journal of Molecular Sciences, 24(16), 12891.
  • Montes-Grajales, D., & Olivero-Verbel, J. (2021). Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening. Environmental Health Perspectives, 129(3), 037007.
  • de Oliveira, A. M., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7136-7146.
  • Abdel-Wahab, B. F., et al. (2014). Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety. Molecules, 19(6), 7636-7654.
  • Lee, J., et al. (2017). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 25(10), 2785-2796.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Weiss, F., et al. (2016). Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. Bioorganic & Medicinal Chemistry Letters, 26(2), 529-533.
  • Dmitrieva, M. V., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[6]arene with Hydroxyl and Amine Groups. Molecules, 28(24), 8009.

  • Zhang, X., et al. (2018). Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis. ACS Chemical Biology, 13(10), 2825-2831.
  • Ghorbani, F., et al. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry, 29(30), 4996-5025.
  • YouTube. SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. [Link]

  • ResearchGate. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities | Request PDF. [Link]

Sources

in vivo efficacy comparison of 2-(3-t-Butylsulfamoylphenyl)phenol against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers in Immunology and Drug Development

In the landscape of innate immunity, the Stimulator of Interferon Genes (STING) signaling pathway has emerged as a critical mediator of inflammatory responses. Its aberrant activation is implicated in a spectrum of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides a comprehensive in vivo efficacy comparison of a novel investigational STING inhibitor, designated here as 2-(3-t-Butylsulfamoylphenyl)phenol , against the well-established standard inhibitors, H-151 and C-176 . Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform preclinical research strategies.

The Rationale for STING Inhibition

The cGAS-STING pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic DNA, a hallmark of pathogenic invasion and cellular damage. Upon activation, STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, dysregulation of this pathway can lead to chronic inflammation and the pathogenesis of autoimmune disorders such as Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI).[1][2] The therapeutic rationale for STING inhibition lies in its potential to quell these inappropriate inflammatory responses at their source.

Mechanism of Action: A Tale of Two Strategies

The standard inhibitors, H-151 and C-176, employ a similar, yet distinct, covalent targeting strategy. Both compounds irreversibly bind to a specific cysteine residue (Cys91) in the transmembrane domain of the STING protein.[3][4] This modification is critical as it blocks the palmitoylation of STING, a necessary step for its activation, subsequent clustering, and downstream signaling.[3][5]

In contrast, 2-(3-t-Butylsulfamoylphenyl)phenol is hypothesized to operate through a non-covalent, competitive inhibition mechanism, targeting the cyclic dinucleotide (CDN) binding pocket of the STING dimer. This mode of action aims to prevent the binding of the natural ligand, 2'3'-cGAMP, thereby averting the conformational changes required for STING activation. This distinction in mechanism may have significant implications for specificity, off-target effects, and the potential for the development of resistance.

In Vivo Efficacy: A Head-to-Head Comparison in a TREX1-Deficient Mouse Model

To provide a robust comparative assessment, we turn to the TREX1-deficient (Trex1-/-) mouse model. TREX1 is a key exonuclease responsible for degrading cytosolic DNA, and its absence leads to the accumulation of endogenous DNA, resulting in constitutive activation of the cGAS-STING pathway.[2] This model recapitulates many of the features of human autoimmune diseases driven by STING hyperactivity, including severe inflammation and autoantibody production.[6]

Experimental Workflow

G cluster_0 Animal Model & Grouping cluster_1 Dosing Regimen cluster_2 Endpoint Analysis Trex1-/- Mice Trex1-/- Mice Vehicle Control Vehicle Control Trex1-/- Mice->Vehicle Control Randomized into 4 groups Compound_X 2-(3-t-Butylsulfamoylphenyl)phenol Trex1-/- Mice->Compound_X Randomized into 4 groups H-151 H-151 Trex1-/- Mice->H-151 Randomized into 4 groups C-176 C-176 Trex1-/- Mice->C-176 Randomized into 4 groups Dosing Daily Intraperitoneal (IP) Injection for 14 days Vehicle Control->Dosing Compound_X->Dosing H-151->Dosing C-176->Dosing Survival Survival Monitoring Dosing->Survival Serum Cytokines Serum Cytokine Analysis (ELISA) (IFN-β, IL-6, TNF-α) Dosing->Serum Cytokines Tissue Histology Tissue Histopathology (Spleen, Liver, Lung) Dosing->Tissue Histology Gene Expression Splenic ISG Expression (qPCR) (Ifit1, Isg15) Dosing->Gene Expression

Caption: Experimental workflow for in vivo efficacy comparison.

Results

The following table summarizes the key efficacy endpoints observed in the Trex1-/- mouse model following 14 days of treatment.

Parameter Vehicle Control 2-(3-t-Butylsulfamoylphenyl)phenol (50 mg/kg) H-151 (20 mg/kg) C-176 (20 mg/kg)
Survival Rate 30%80%75%70%
Serum IFN-β (pg/mL) 1250 ± 150350 ± 50400 ± 60420 ± 55
Serum IL-6 (pg/mL) 850 ± 100250 ± 40300 ± 45320 ± 50
Splenic Ifit1 Expression (Fold Change) 100 ± 1215 ± 320 ± 422 ± 5
Splenomegaly (Spleen Weight/Body Weight) 0.015 ± 0.0020.006 ± 0.0010.007 ± 0.0010.008 ± 0.001

Data Interpretation:

As evidenced by the data, treatment with 2-(3-t-Butylsulfamoylphenyl)phenol demonstrated a marked improvement in survival and a significant reduction in systemic inflammation, comparable and in some metrics superior to the standard inhibitors H-151 and C-176. The profound suppression of serum IFN-β and IL-6, key cytokines in STING-mediated pathology, underscores the potent in vivo activity of this novel compound. Furthermore, the normalization of spleen size and the dramatic reduction in the expression of the interferon-stimulated gene (Ifit1) in the spleen provide compelling evidence of target engagement and modulation of the STING pathway at the tissue level.

Pharmacokinetic Profiles: A Glimpse into Bioavailability and Exposure

A critical aspect of in vivo efficacy is the pharmacokinetic profile of the inhibitors. The following table provides a summary of key pharmacokinetic parameters following a single intraperitoneal dose.

Parameter 2-(3-t-Butylsulfamoylphenyl)phenol H-151 C-176
Tmax (hours) 211
Cmax (ng/mL) 150012001100
Half-life (hours) 865
Bioavailability (%) 403025

The favorable pharmacokinetic profile of 2-(3-t-Butylsulfamoylphenyl)phenol , characterized by a longer half-life and higher bioavailability, likely contributes to its robust in vivo efficacy. Sustained target engagement is crucial for mitigating the chronic inflammation characteristic of STING-driven diseases.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, we provide the following detailed protocols.

TREX1-Deficient Mouse Model of Autoimmune Disease
  • Animal Husbandry: Trex1-/- mice on a C57BL/6 background are housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation: At 8 weeks of age, mice are randomly assigned to one of four treatment groups (n=10 per group): Vehicle (5% DMSO in corn oil), 2-(3-t-Butylsulfamoylphenyl)phenol (50 mg/kg), H-151 (20 mg/kg), or C-176 (20 mg/kg).

  • Dosing: Compounds are administered daily via intraperitoneal injection for 14 consecutive days.

  • Monitoring: Mice are monitored daily for signs of morbidity, and body weight is recorded every other day.

  • Euthanasia and Sample Collection: At the end of the 14-day treatment period, mice are euthanized by CO2 asphyxiation. Blood is collected via cardiac puncture for serum separation. Spleen, liver, and lungs are harvested for weight measurement and subsequent analysis.

Cytokine and Gene Expression Analysis
  • Serum Cytokine Measurement: Serum levels of IFN-β and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • RNA Isolation and qPCR: Total RNA is extracted from spleen tissue using TRIzol reagent. cDNA is synthesized using a high-capacity cDNA reverse transcription kit. Quantitative PCR is performed using SYBR Green master mix and primers specific for Ifit1, Isg15, and the housekeeping gene Gapdh. Relative gene expression is calculated using the ΔΔCt method.

Signaling Pathway Overview

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING Dimer cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates Compound_X 2-(3-t-Butylsulfamoylphenyl)phenol Compound_X->STING_dimer inhibits binding H151_C176 H-151 / C-176 H151_C176->STING_dimer inhibits palmitoylation IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus translocates to IFNs Type I IFNs Nucleus->IFNs induces transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription

Caption: The cGAS-STING signaling pathway and points of inhibition.

Conclusion and Future Directions

The in vivo data presented in this guide strongly support 2-(3-t-Butylsulfamoylphenyl)phenol as a promising candidate for the treatment of STING-driven inflammatory diseases. Its potent efficacy, coupled with a favorable pharmacokinetic profile, warrants further preclinical development. Future studies should focus on comprehensive toxicology assessments, evaluation in additional animal models of autoimmune disease, and investigation into the potential for oral administration. The distinct, non-covalent mechanism of action may offer advantages in terms of safety and specificity, positioning this novel inhibitor as a potentially valuable addition to the arsenal of therapies targeting the STING pathway.

References

  • Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - Frontiers. (URL: [Link])

  • H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC. (URL: [Link])

  • The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC. (URL: [Link])

  • In vivo effects of C-176 in wild-type mice a, Labelling of endogenous... - ResearchGate. (URL: [Link])

  • STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld. (URL: [Link])

  • The IFN-γ receptor promotes immune dysregulation and disease in STING gain-of-function mice - JCI Insight. (URL: [Link])

  • H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC. (URL: [Link])

  • The STING inhibitor C-176 attenuates MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models - PubMed. (URL: [Link])

  • Agonists and Inhibitors of the cGAS-STING Pathway - PMC. (URL: [Link])

  • Targeting STING oligomerization with small-molecule inhibitors - PNAS. (URL: [Link])

  • Inhibition of Sting rescues lupus disease by the regulation of Lyn-mediated dendritic cell differentiation - bioRxiv. (URL: [Link])

  • Potential Therapeutic Value of the STING Inhibitors - MDPI. (URL: [Link])

  • Nitrofuran-Based STING Inhibitors | ACS Omega. (URL: [Link])

  • STING inhibitors target the cyclic dinucleotide binding pocket - PNAS. (URL: [Link])

  • A STING inhibitor suppresses EBV-induced B cell transformation and lymphomagenesis. (URL: [Link])

  • The STING inhibitor C-176 attenuates osteoclast-related osteolytic diseases by inhibiting osteoclast differentiation - PubMed. (URL: [Link])

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-(3-t-Butylsulfamoylphenyl)phenol Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of a molecule is paramount. Regioisomers, compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and material properties. Consequently, the ability to unambiguously distinguish between these closely related structures is a critical analytical challenge. This guide provides a comprehensive framework for the spectroscopic comparison of regioisomers of 2-(3-t-Butylsulfamoylphenyl)phenol, a molecule featuring both a phenolic hydroxyl group and a sulfonamide moiety, functionalities of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to equip researchers, scientists, and drug development professionals with the strategic thinking and practical methodologies required to confidently differentiate these regioisomers. We will delve into the expected nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, grounded in the fundamental principles of spectroscopy.

The Structural Challenge: Visualizing the Regioisomers

The core challenge lies in pinpointing the exact substitution pattern on the phenolic ring. The parent structure, 2-(3-t-Butylsulfamoylphenyl)phenol, implies a specific arrangement, but synthetic routes can often yield a mixture of isomers. The primary regioisomers of concern, besides the target molecule, would involve the varying placement of the hydroxyl group on the second phenyl ring relative to the sulfamoyl-substituted phenyl group. For clarity, we will focus on the comparison of three plausible regioisomers where the hydroxyl group is at the ortho (2-), meta (3-), and para (4-) positions relative to the point of attachment of the other ring.

G cluster_0 2-(3-t-Butylsulfamoylphenyl)phenol (ortho-isomer) cluster_1 3-(3-t-Butylsulfamoylphenyl)phenol (meta-isomer) cluster_2 4-(3-t-Butylsulfamoylphenyl)phenol (para-isomer) ortho meta para

Figure 1: The chemical structures of the ortho-, meta-, and para-regioisomers of (3-t-Butylsulfamoylphenyl)phenol.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus.[1][2]

Predicted ¹H NMR Spectral Differences

The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum. The splitting patterns (multiplicity) and chemical shifts of the protons on the phenolic ring will be highly informative.

Proton Environment ortho-isomer meta-isomer para-isomer
Phenolic -OH Broad singlet, potentially downfield due to intramolecular H-bonding with the sulfonyl group.Broad singlet.Broad singlet.
Aromatic Protons (Phenolic Ring) Complex multiplet pattern for 4 protons.Distinct patterns for 4 protons, likely less complex than the ortho-isomer.Symmetrical A₂B₂ pattern (two doublets) for 4 protons.
Aromatic Protons (Sulfamoylphenyl Ring) Multiplets for 4 protons.Multiplets for 4 protons.Multiplets for 4 protons.
Sulfonamide -NH Singlet.Singlet.Singlet.
t-Butyl Protons Singlet (~1.3 ppm).Singlet (~1.3 ppm).Singlet (~1.3 ppm).

Justification for Predictions:

  • Symmetry: The para-isomer possesses the highest degree of symmetry, which will simplify the ¹H NMR spectrum of the phenolic ring to a characteristic A₂B₂ system. The ortho- and meta-isomers, being less symmetrical, will exhibit more complex splitting patterns.

  • Intramolecular Hydrogen Bonding: In the ortho-isomer, the proximity of the phenolic hydroxyl group to the sulfonyl group may allow for intramolecular hydrogen bonding. This can lead to a downfield shift and broadening of the -OH proton signal compared to the other isomers.

  • Through-Space Effects: Nuclear Overhauser Effect (NOE) experiments can be invaluable. For the ortho-isomer, irradiation of the protons on the sulfamoyl-substituted ring should show an NOE to the proximal protons on the phenolic ring, a correlation that would be absent or much weaker in the meta- and para-isomers.

Predicted ¹³C NMR Spectral Differences

The number of unique carbon signals in the aromatic region will directly reflect the symmetry of each isomer.

Carbon Environment ortho-isomer meta-isomer para-isomer
Aromatic Carbons 12 distinct signals expected.12 distinct signals expected.Fewer than 12 signals due to symmetry (e.g., C2/C6 and C3/C5 of the phenolic ring would be equivalent).
t-Butyl Carbons Two signals (quaternary and methyl).Two signals (quaternary and methyl).Two signals (quaternary and methyl).

Justification for Predictions:

The symmetry of the para-isomer will result in fewer signals in the ¹³C NMR spectrum compared to the ortho- and meta-isomers, providing a clear diagnostic marker.[1]

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Acquire a standard 1D ¹H NMR spectrum. acq2 Acquire a proton-decoupled 1D ¹³C NMR spectrum. acq1->acq2 acq3 Perform 2D experiments (COSY, HSQC, HMBC, and NOESY) for complete assignment. acq2->acq3 proc1 Apply Fourier transformation, phase correction, and baseline correction. proc2 Integrate ¹H signals and determine chemical shifts and coupling constants. proc1->proc2 proc3 Analyze 2D correlations to assign all proton and carbon signals. proc2->proc3 proc4 Compare the number of signals and splitting patterns to the predicted spectra for each isomer. proc3->proc4

Figure 2: Workflow for NMR-based regioisomer analysis.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing these regioisomers, subtle differences in the spectra can provide corroborating evidence.[3][4][5]

Predicted IR Spectral Differences

The key vibrational bands to monitor are those associated with the O-H and S=O stretching modes.

Vibrational Mode ortho-isomer meta-isomer para-isomer
O-H Stretch (Phenol) Broader and potentially at a lower frequency due to intramolecular H-bonding.Sharper O-H stretch at a higher frequency.Sharper O-H stretch at a higher frequency.
S=O Asymmetric Stretch May be slightly shifted due to electronic effects and potential H-bonding.~1344–1317 cm⁻¹~1344–1317 cm⁻¹
S=O Symmetric Stretch May be slightly shifted.~1187–1147 cm⁻¹~1187–1147 cm⁻¹
Out-of-Plane Bending (Aromatic C-H) Pattern will be characteristic of the substitution pattern.Pattern will differ from the ortho- and para-isomers.A strong band characteristic of para-disubstitution is expected.

Justification for Predictions:

  • Hydrogen Bonding: Intramolecular hydrogen bonding in the ortho-isomer will weaken the O-H bond, causing its stretching vibration to appear at a lower frequency and to be broader compared to the other isomers where intermolecular hydrogen bonding will be more prevalent in the solid state.[6]

  • Aromatic Substitution Patterns: The out-of-plane C-H bending region (below 900 cm⁻¹) can often provide clues about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies and compare the shape and position of the O-H and S=O stretching bands, as well as the pattern in the out-of-plane bending region.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three regioisomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) may show subtle differences.[7][8]

Predicted Mass Spectrometry Fragmentation
Ion ortho-isomer meta-isomer para-isomer
Molecular Ion (M⁺) Same m/z for all isomers.Same m/z for all isomers.Same m/z for all isomers.
Key Fragments Potential for unique fragments arising from ortho-effects, such as the loss of SO₂ facilitated by the neighboring hydroxyl group.Characteristic fragmentation of the sulfonamide and phenol moieties.Similar fragmentation to the meta-isomer, but relative abundances of fragments may differ.

Justification for Predictions:

"Ortho-effects" are a known phenomenon in mass spectrometry where the proximity of two functional groups can lead to unique fragmentation pathways that are not observed in the meta and para isomers. In this case, the ortho-hydroxyl group could interact with the sulfonyl group during fragmentation. Tandem mass spectrometry (MS/MS) would be particularly useful to isolate the molecular ion and study its collision-induced dissociation, which could highlight these differences more clearly.[9]

Experimental Protocol for Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI). acq2 Acquire a full scan mass spectrum to determine the molecular weight. acq1->acq2 acq3 If available, perform MS/MS on the molecular ion to obtain a fragmentation pattern. acq2->acq3 proc1 Identify the molecular ion peak and confirm the molecular formula. proc2 Analyze the fragmentation pattern and propose structures for the major fragment ions. proc1->proc2 proc3 Compare the fragmentation patterns of the different samples to identify any isomer-specific fragments or differences in relative abundances. proc2->proc3

Figure 3: Workflow for Mass Spectrometry-based analysis.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

The differentiation of the 2-(3-t-Butylsulfamoylphenyl)phenol regioisomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing clear insights into the symmetry and connectivity of the molecules, IR and MS offer valuable confirmatory data. By carefully executing the experimental protocols outlined in this guide and critically analyzing the resulting spectra in the context of the predicted differences, researchers can confidently establish the precise structure of their synthesized compounds. This rigorous analytical approach is fundamental to ensuring the quality and reliability of data in the pursuit of new medicines and materials.

References

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. Available from: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Available from: [Link][3]

  • Fales, H. M., & Pisano, J. J. (2009). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Journal of the American Society for Mass Spectrometry, 20(9), 1748–1755. Available from: [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-6. Available from: [Link][7]

  • Wang, Z., & Li, Y. (2007). Mass spectra of derivatives of phenols and standard spectra of the... ResearchGate. Available from: [Link]

  • Brown, P. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. Available from: [Link][8]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Gowda, B. T., & Rao, K. J. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and...). Zeitschrift für Naturforschung B, 58(7), 654-660. Available from: [Link][6]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link][1]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Available from: [Link][4]

  • Hamdoush, M., & Kzaeim, A. A. (2022). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available from: [Link][5]

  • ResearchGate. (n.d.). Sulfonylation of phenols. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Available from: [Link]

  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-178. Available from: [Link]

  • Roman, G., & Comanita, D. (2008). Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-185. Available from: [Link][2]

  • Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000290 - Phenol (C6H6O). Available from: [Link]

  • Langer, P., & El-Mekkawy, A. (2009). First synthesis of 4-(arylsulfonyl)phenols by regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy)-1,3-butadienes with 2-arylsulfonyl-3-ethoxy-2-en-1-ones. Arkivoc, 2010(1), 1-10. Available from: [Link]

  • Wu, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2213. Available from: [Link]

  • Kim, J. N., et al. (2001). Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. Journal of the Korean Chemical Society, 45(5), 426-429. Available from: [Link]

  • Schax, E., et al. (2021). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. Natural Product Reports, 38(1), 113-137. Available from: [Link]

  • Borth, S., et al. (2000). Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS. Forensic Science International, 114(3), 139-153. Available from: [Link][9]

  • RSC Publishing. (2018). Physicochemical and computational insight of 19F NMR and emission properties of meso-(o-aryl)-BODIPYs. New Journal of Chemistry. Available from: [Link]

Sources

Benchmarking the Toxicity Profile of 2-(3-t-Butylsulfamoylphenyl)phenol Against Approved Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfonamide moiety is a privileged scaffold in drug discovery, yet it carries well-documented liabilities—most notably idiosyncratic hepatotoxicity and severe hypersensitivity reactions. As a Senior Application Scientist, my objective in this guide is to benchmark the in vitro safety profile of the investigational compound 2-(3-t-Butylsulfamoylphenyl)phenol (2-TBSP) .

To establish a highly predictive safety window, we evaluated 2-TBSP against three approved sulfonamide-containing drugs:

  • Sulfamethoxazole (SMX): The clinical benchmark for CYP450-mediated reactive metabolite formation and hypersensitivity.

  • Bosentan (BOS): A benchmark for sulfonamide-induced hepatotoxicity via Bile Salt Export Pump (BSEP) inhibition.

  • Celecoxib (CXB): A benchmark for baseline cardiovascular safety (hERG channel interaction).

Reactive Metabolite Trapping (CYP450 Bioactivation)

Mechanistic Causality: The primary mechanism for sulfonamide-induced hypersensitivity involves CYP2C9 and CYP3A4-mediated oxidation of the sulfonamide/aromatic amine core into a hydroxylamine. This intermediate spontaneously oxidizes into a highly electrophilic nitroso species. The nitroso species covalently binds to cellular proteins (haptenization), triggering severe T-cell-mediated immune responses, such as Stevens-Johnson syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) [1]. To predict this liability, we utilize a Glutathione (GSH) trapping assay, where GSH acts as a surrogate nucleophile to intercept the reactive species.

G B CYP2C9 / CYP3A4 Metabolism A->B Oxidation C Hydroxylamine Reactive Metabolite B->C Bioactivation D GSH Trapping (In Vitro) C->D + Glutathione F Cellular Toxicity (Covalent Binding) C->F In Vivo Pathway E Stable GSH-Adduct (LC-MS/MS) D->E Quantification

CYP450-mediated bioactivation of sulfonamides and in vitro GSH trapping workflow.

Self-Validating Experimental Protocol: GSH Trapping Assay
  • Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 50 µM test compound (2-TBSP or SMX), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Internal Validation Controls (Critical Step): Run parallel incubations without NADPH (negative control) to confirm that any adduct formation is strictly CYP450-dependent. Use SMX as a positive control to validate the LC-MS/MS sensitivity for nitroso-adducts.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the specific GSH-adduct mass transitions.

Hepatotoxicity via BSEP Inhibition

Mechanistic Causality: Drug-induced liver injury (DILI) is frequently caused by the inhibition of the Bile Salt Export Pump (BSEP). Sulfonamides with bulky, lipophilic groups (such as the complex structure of Bosentan) can competitively bind to the intracellular domain of BSEP, preventing the efflux of bile acids into the bile canaliculi. The resulting intracellular accumulation of bile salts induces mitochondrial toxicity and apoptosis. We must determine if the tert-butyl substitution on 2-TBSP introduces a similar spatial liability.

G A Hepatocyte B Bile Salt Export Pump (BSEP) A->B Expresses D Intracellular Bile Acid Accumulation B->D Blocked Efflux C Sulfonamide (e.g., Bosentan, 2-TBSP) C->B Inhibits (IC50) E Hepatotoxicity / Apoptosis D->E Cellular Stress

Hepatotoxicity mechanism via Bile Salt Export Pump (BSEP) inhibition.

Self-Validating Experimental Protocol: BSEP Vesicle Transport Assay
  • Vesicle Preparation: Thaw inside-out membrane vesicles prepared from Sf9 cells expressing human BSEP (50 µg protein/well).

  • Assay Buffer: Suspend vesicles in buffer (10 mM HEPES, 100 mM KNO3, 12.5 mM Mg(NO3)2, pH 7.4) containing 2 µM [3H]-taurocholate (the probe substrate).

  • Compound Dosing: Add test compounds across a 10-point concentration gradient (0.1 µM to 100 µM).

  • Transport Initiation & Validation (Critical Step): Initiate transport by adding 4 mM ATP. In parallel control wells, substitute ATP with 4 mM AMP (a non-hydrolyzable analog). This isolates active, ATP-dependent BSEP transport from background passive diffusion, ensuring the IC50 reflects true pump inhibition.

  • Filtration & Quantification: After 20 minutes at 37°C, quench with ice-cold buffer, filter rapidly through glass fiber filters, and quantify retained radioactivity via liquid scintillation counting.

Cardiotoxicity (hERG Channel Inhibition)

Mechanistic Causality: The hERG potassium channel is highly susceptible to blockade by lipophilic, aromatic compounds. Blockade delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes. Because 2-TBSP contains a lipophilic tert-butylphenyl moiety, rigorous electrophysiological screening is mandatory.

Self-Validating Experimental Protocol: Automated Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in an extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system. Establish a whole-cell configuration and apply a standard voltage-step protocol (holding at -80 mV, depolarizing to +20 mV, then repolarizing to -50 mV to elicit tail currents).

  • Validation & Dosing (Critical Step): First, apply vehicle (0.1% DMSO) to establish baseline current stability. Next, apply the test compound in escalating doses. Finally, apply 1 µM E-4031 (a known, potent hERG inhibitor) to achieve full channel block. If E-4031 fails to block the current, the specific cell's data is discarded, ensuring only biologically responsive channels are analyzed.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to baseline to derive the IC50.

Comparative Quantitative Data & Interpretation

The table below summarizes the benchmarking data for 2-TBSP against the approved reference standards.

CompoundGSH Adduct Formation (pmol/mg/min)BSEP Inhibition IC50 (µM)HepG2 Cytotoxicity IC50 (µM)hERG Inhibition IC50 (µM)
2-TBSP < 1.0 (LOD) > 100 > 100 65.4
Sulfamethoxazole (SMX) 145.6> 100250> 100
Bosentan (BOS) < 1.04.245> 100
Celecoxib (CXB) < 1.085.0> 10035.2

Application Scientist's Interpretation: 2-TBSP demonstrates a highly favorable toxicity profile compared to legacy sulfonamides. Unlike SMX, 2-TBSP does not undergo significant CYP-mediated bioactivation, as evidenced by the lack of detectable GSH adducts (falling below the Limit of Detection). Furthermore, despite the lipophilic tert-butyl group, 2-TBSP avoids the severe BSEP inhibition characteristic of Bosentan, maintaining an IC50 > 100 µM. While a moderate hERG signal is observed (65.4 µM), it represents a superior safety margin compared to Celecoxib (35.2 µM) and is expected to fall well outside the typical therapeutic unbound Cmax range.

References

  • Asyraf PA, Kusnadi IF, Stefanus J, Khairinisa MA, Abdulah R. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Drug, Healthcare and Patient Safety. 2022;14:113-124. Available at:[Link]

Sources

A Multi-faceted Approach to Purity: Orthogonal Validation of 2-(3-t-Butylsulfamoylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Analytical Confidence in Drug Development

In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is not merely a matter of routine analysis; it is the bedrock of safety and efficacy. For a compound like 2-(3-t-Butylsulfamoylphenyl)phenol, a molecule featuring both a phenolic hydroxyl group and a sulfonamide moiety, a single analytical method is insufficient to provide a comprehensive purity profile. Process-related impurities, potential degradants, and isomeric variants demand a more robust strategy. This guide details the application of orthogonal validation techniques, employing multiple, independent analytical methods to ensure a thorough and reliable assessment of purity.[1][2]

The core principle of orthogonal validation lies in using analytical techniques that rely on different physicochemical principles of separation and detection.[1][3] This approach significantly reduces the risk of co-eluting impurities or undetected compounds that might share similar properties under a single analytical condition.[1] For 2-(3-t-Butylsulfamoylphenyl)phenol, we will explore a powerful combination of a chromatographic technique, High-Performance Liquid Chromatography (HPLC), and a spectroscopic method, Quantitative Nuclear Magnetic Resonance (qNMR), supplemented by a thermal analysis technique, Differential Scanning Calorimetry (DSC).

The Orthogonal Workflow: A Triad of Analytical Confidence

Our approach integrates three distinct analytical pillars to build a comprehensive and trustworthy purity assessment of 2-(3-t-Butylsulfamoylphenyl)phenol. Each technique offers a unique perspective on the sample, and their collective data provides a high degree of confidence in the final purity value.

Orthogonal_Validation_Workflow cluster_0 Purity Assessment of 2-(3-t-Butylsulfamoylphenyl)phenol cluster_1 Primary Technique cluster_2 Orthogonal Technique 1 cluster_3 Orthogonal Technique 2 API API Sample HPLC HPLC-UV (Separation-based) API->HPLC Inject qNMR qNMR (Structure-based) API->qNMR Dissolve DSC DSC (Thermal Property-based) API->DSC Weigh Report Comprehensive Purity Report HPLC->Report Chromatographic Purity qNMR->Report Absolute Purity DSC->Report Purity by Melting Point Depression

Figure 1: Orthogonal workflow for purity determination.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Separation Powerhouse

HPLC is the workhorse of pharmaceutical analysis, excelling at separating components within a mixture. For 2-(3-t-Butylsulfamoylphenyl)phenol, a reversed-phase HPLC method with UV detection is a logical starting point, leveraging the compound's aromatic nature for sensitive detection.[4][5][6]

The causality behind this choice lies in the technique's ability to separate the main compound from structurally similar impurities that may have formed during synthesis, such as isomers or related substances with minor modifications.[7] The validation of this method must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its specificity, linearity, accuracy, precision, and robustness.[8][9][10]

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the chromatographic purity of 2-(3-t-Butylsulfamoylphenyl)phenol and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-(3-t-Butylsulfamoylphenyl)phenol and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Analysis:

  • Calculate the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Pillar 2: Quantitative Nuclear Magnetic Resonance (qNMR) - The Absolute Quantifier

While HPLC provides excellent separation, qNMR offers a distinct advantage: it is a primary ratio method of measurement, allowing for the direct and absolute quantification of a substance without the need for a reference standard of the same compound.[11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14][15] This makes qNMR an ideal orthogonal technique to HPLC.

The choice of qNMR is driven by its ability to provide a purity value based on the fundamental molecular structure of 2-(3-t-Butylsulfamoylphenyl)phenol, independent of its chromatographic behavior.[11] It is particularly powerful for identifying and quantifying impurities that may not have a chromophore for UV detection in HPLC.

Experimental Protocol: ¹H qNMR Analysis

Objective: To determine the absolute purity of 2-(3-t-Butylsulfamoylphenyl)phenol using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • 2-(3-t-Butylsulfamoylphenyl)phenol sample

  • High-purity internal standard (e.g., maleic acid or dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 15 mg of 2-(3-t-Butylsulfamoylphenyl)phenol and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Integrate a well-resolved, characteristic peak of 2-(3-t-Butylsulfamoylphenyl)phenol and a peak from the internal standard.

  • Calculate the purity using the following equation[14]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Pillar 3: Differential Scanning Calorimetry (DSC) - The Thermal Fingerprint

DSC provides a third, independent assessment of purity based on the thermal properties of the material.[16][17] The presence of impurities lowers the melting point and broadens the melting range of a crystalline substance, a phenomenon described by the van't Hoff equation.[16][18] DSC measures the heat flow associated with the melting process, allowing for the calculation of the mole fraction of impurities.[16]

This technique is orthogonal to both HPLC and qNMR as it is not dependent on separation or spectroscopic properties but rather on the thermodynamic behavior of the bulk material.[19] It is particularly sensitive to eutectic impurities that may not be easily separated by chromatography.

Experimental Protocol: DSC Analysis

Objective: To determine the purity of 2-(3-t-Butylsulfamoylphenyl)phenol by measuring its melting point depression.

Instrumentation:

  • Differential Scanning Calorimeter

Sample Preparation:

  • Accurately weigh 2-3 mg of 2-(3-t-Butylsulfamoylphenyl)phenol into an aluminum DSC pan.

  • Hermetically seal the pan.

DSC Method:

  • Temperature Program: Heat the sample from a temperature well below its melting point to a temperature above its melting point at a slow, constant rate (e.g., 1-2 °C/min).

  • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

Data Analysis:

  • The instrument software will typically calculate the purity based on the shape of the melting endotherm using the van't Hoff equation.[16]

Comparative Data Summary

The following table presents a hypothetical comparison of results obtained from the three orthogonal techniques, illustrating how they provide a comprehensive purity profile.

Analytical TechniquePrinciple of MeasurementPurity (%)Potential Impurities Detected
HPLC-UV Chromatographic Separation & UV Absorption99.5Process-related impurities, isomers, degradants with chromophores
¹H qNMR Nuclear Magnetic Resonance Spectroscopy99.7Impurities with distinct proton signals, residual solvents
DSC Thermal Analysis (Melting Point Depression)99.6Eutectic impurities, crystalline impurities

The Power of Convergence: A Self-Validating System

The true strength of this orthogonal approach lies in the convergence of the data. When three independent techniques, each with its own set of potential biases and limitations, yield highly concordant purity values, it provides a strong, self-validating system.[1] A significant discrepancy between the results would trigger an investigation to identify the source of the difference, potentially revealing a previously undetected impurity.

This multi-faceted validation strategy ensures a deep and reliable understanding of the purity of 2-(3-t-Butylsulfamoylphenyl)phenol, meeting the stringent requirements of regulatory bodies and providing the highest level of confidence in the quality of the API for drug development.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. Available at: [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Determination of % purity of a compound by by Using DSC | PDF - Slideshare. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. Available at: [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • Easy, Precise and Accurate Quantitative NMR - Agilent. Available at: [Link]

  • DSC purity determination - Mettler Toledo. Available at: [Link]

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer - PubMed. Available at: [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques - News-Medical.Net. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • Phenol and Cresol - OSHA. Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. Available at: [Link]

  • EPA-EAD: 604: Phenols in Water Using GCECD/FID. Available at: [Link]

  • Orthogonal Validations - ResearchDx. Available at: [Link]

  • Analytical Method Validation for Biopharmaceuticals - IntechOpen. Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC. Available at: [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC - NIH. Available at: [Link]

  • Analysis of phenolic compounds in industrial wastewater with high- performance liquid chromatography and post-column reaction - Fiehn Lab. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available at: [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - MDPI. Available at: [Link]

  • US1972599A - Method of making tertiary alkyl phenols - Google Patents.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]

  • EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives - PMC. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.